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  • Product: 3-Methyl-10H-phenothiazine
  • CAS: 3939-47-7

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Foundational

3-Methyl-10H-phenothiazine chemical structure and electronic properties

An In-depth Technical Guide to 3-Methyl-10H-phenothiazine: Chemical Structure and Electronic Properties Introduction Phenothiazine and its derivatives represent a cornerstone in the development of electroactive materials...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Methyl-10H-phenothiazine: Chemical Structure and Electronic Properties

Introduction

Phenothiazine and its derivatives represent a cornerstone in the development of electroactive materials and pharmaceuticals.[1][2] The unique "butterfly" conformation of the phenothiazine core, with its electron-rich sulfur and nitrogen heteroatoms, imparts significant electron-donating capabilities.[2] This guide provides a detailed technical examination of 3-Methyl-10H-phenothiazine, a derivative where a methyl group is introduced at the 3-position of the phenothiazine scaffold. We will delve into its chemical structure, synthesis, and, most importantly, its electronic properties, offering insights for researchers and professionals in materials science and drug development.

Chemical Structure and Synthesis

The foundational structure of 3-Methyl-10H-phenothiazine consists of a tricyclic phenothiazine core with a methyl group substituted at the C3 position. The central thiazine ring is not planar, adopting a folded conformation along the sulfur-nitrogen axis.[2][3] This non-planar structure is crucial as it can inhibit the formation of intermolecular aggregates or excimers.[4][5]

Caption: Chemical structure of 3-Methyl-10H-phenothiazine.

A common synthetic route to 3-Methyl-10H-phenothiazine involves the reaction of 2-aminobenzenethiol with 4-methylcyclohexanone.[6] This method provides a straightforward approach to accessing this substituted phenothiazine derivative.

Electronic Properties

The introduction of a methyl group at the 3-position has a discernible impact on the electronic properties of the phenothiazine core. As an electron-donating group, the methyl substituent enhances the electron-rich nature of the aromatic system. This generally leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which in turn can lower the ionization potential and oxidation potential of the molecule compared to the unsubstituted phenothiazine.[4][7]

The electronic characteristics of phenothiazine derivatives are pivotal for their application in electronic devices, such as organic solar cells, and for their redox behavior in biological systems.[8][9] Key electronic properties are summarized in the table below.

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the electron-donating ability and ionization potential. Higher HOMO levels indicate stronger electron-donating character.[4]
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron-accepting ability and electron affinity.
HOMO-LUMO Gap (ΔEH-L) The energy difference between the HOMO and LUMO levels.Determines the electronic absorption and emission properties of the molecule. A smaller gap often corresponds to absorption at longer wavelengths.[8]
Ionization Potential (IP) The minimum energy required to remove an electron from the molecule.A measure of the molecule's ability to be oxidized.[4]
Electron Affinity (EA) The energy released when an electron is added to the molecule.A measure of the molecule's ability to be reduced.
Oxidation Potential The electrochemical potential at which the molecule is oxidized.A key parameter in applications such as redox flow batteries and as a measure of antioxidant activity.[7]

These properties are typically investigated through a combination of experimental techniques, primarily cyclic voltammetry, and computational modeling using methods like Density Functional Theory (DFT).[1][5][10]

Caption: Conceptual diagram of HOMO-LUMO energy levels.

Spectroscopic Characterization

The electronic transitions in 3-Methyl-10H-phenothiazine can be probed using UV-Vis absorption spectroscopy. The absorption spectrum is characterized by distinct bands corresponding to π-π* transitions within the aromatic system. Compared to the parent phenothiazine, the methyl substitution may cause a slight red-shift (bathochromic shift) in the absorption maxima due to the electron-donating effect influencing the HOMO-LUMO energy gap.[1]

Fluorescence spectroscopy can also be employed to study the emission properties of 3-Methyl-10H-phenothiazine upon excitation. The fluorescence spectrum provides information about the energy of the first singlet excited state.[11]

Experimental and Computational Methodologies

A synergistic approach combining experimental measurements and theoretical calculations is essential for a comprehensive understanding of the electronic properties of 3-Methyl-10H-phenothiazine.

Workflow_for_Electronic_Properties cluster_Experimental Experimental Workflow cluster_Computational Computational Workflow Synthesis Synthesis of 3-Methyl-10H-phenothiazine CV_Measurement Cyclic Voltammetry (CV) Measurement Synthesis->CV_Measurement Spectroscopy UV-Vis & Fluorescence Spectroscopy Synthesis->Spectroscopy Experimental_Data Experimental Data (Oxidation Potentials, Absorption/Emission Spectra) CV_Measurement->Experimental_Data Spectroscopy->Experimental_Data Analysis Data Correlation and Analysis Experimental_Data->Analysis Structure_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Electronic_Properties_Calc Calculation of Electronic Properties (HOMO, LUMO, IP, EA) Structure_Optimization->Electronic_Properties_Calc TD_DFT Time-Dependent DFT (TD-DFT) for Excited States Structure_Optimization->TD_DFT Computational_Data Computational Data (Energy Levels, Simulated Spectra) Electronic_Properties_Calc->Computational_Data TD_DFT->Computational_Data Computational_Data->Analysis

Caption: Workflow for determining electronic properties.
Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to determine the oxidation potential of 3-Methyl-10H-phenothiazine.

Objective: To determine the first oxidation potential of 3-Methyl-10H-phenothiazine.

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Solution of 3-Methyl-10H-phenothiazine in a suitable solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, NBu₄PF₆)

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Preparation of the Analyte Solution: Prepare a dilute solution (e.g., 1 mM) of 3-Methyl-10H-phenothiazine in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M).

  • Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan a range where the oxidation of the phenothiazine core is expected.

    • Apply a potential ramp at a specific scan rate (e.g., 100 mV/s).

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • The cyclic voltammogram will show a peak corresponding to the oxidation of 3-Methyl-10H-phenothiazine.

    • The oxidation potential can be determined from the peak potential. For a reversible or quasi-reversible process, the formal potential (E°') is often estimated as the midpoint of the anodic and cathodic peak potentials.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide theoretical insights into the electronic structure and properties of molecules.

Objective: To calculate the HOMO and LUMO energy levels of 3-Methyl-10H-phenothiazine.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization:

    • Construct the initial 3D structure of 3-Methyl-10H-phenothiazine.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.[5]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

  • Data Extraction:

    • Extract the HOMO and LUMO energy values from the output file of the calculation.

    • The HOMO-LUMO gap can be calculated as the difference between these two energy levels.

Conclusion

3-Methyl-10H-phenothiazine is a molecule of significant interest due to the influence of the methyl group on the electronic properties of the robust phenothiazine core. Its enhanced electron-donating nature, which can be quantified through its HOMO energy and oxidation potential, makes it a valuable building block for the development of novel organic electronic materials and potentially bioactive compounds. The combination of electrochemical and spectroscopic experiments with computational modeling provides a powerful paradigm for elucidating the structure-property relationships in this and related phenothiazine derivatives, paving the way for their rational design and application in advanced technologies.

References

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (n.d.).
  • Barkschat, C. S., & Müller, T. J. J. (n.d.). SYNTHESIS AND ELECTRONIC PROPERTIES OF 3-ARYL 10H-PHENOTHIAZINES. UBB.
  • A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. (2017, October 24).
  • Lai, R. Y., Fabrizio, E. F., Lu, L., Jenekhe, S. A., & Bard, A. J. (2001). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Donor-Acceptor Molecule: 3,7-[bis[4-phenyl-2-quinolyl]]-10-methylphenothiazine. Journal of the American Chemical Society, 123(37), 9112-9118.
  • Yang, L., Feng, J.-K., & Ren, A.-M. (2005). Theoretical study on electronic structure and optical properties of phenothiazine-containing conjugated oligomers and polymers. The Journal of Organic Chemistry, 70(15), 5987–5996.
  • Rawashdeh, A. M. (n.d.). Computing the Redox Potentials of Phenothiazine and N-methylphenothiazine.
  • Synthesis of optically active 3-substituted-10-alkyl-10 H-phenothiazine-5-oxides by enantioselective biotransformations. (n.d.). Academia.edu.
  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (n.d.). Connect Journals.
  • Yang, L., Feng, J.-K., & Ren, A.-M. (2005). Theoretical Study on Electronic Structure and Optical Properties of Phenothiazine-Containing Conjugated Oligomers and Polymers. The Journal of Organic Chemistry, 70(15), 5987-5996.
  • 3-methyl-10H-phenothiazine. (2025, November 10). Chemsrc. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (n.d.). PMC. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. (n.d.). IJCRT.org. Retrieved from [Link]

  • 10-Methyl-3-vinyl-10H-phenothiazine. (n.d.). J-GLOBAL. Retrieved from [Link]

  • Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. (2025, January 5). PMC. Retrieved from [Link]

  • Fluorogenic Phenothiazine-Derivative as Radical Sensors. (2022, November 29).
  • Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries. (2025, May 19).
  • Tosa, N., Olenic, L., & Bratu, I. (2016, May 19). Infrared and UV-Vis Spectroscopic Study of 3,7,10-Substituted-Phenothiazine Derivatives Adsorbed on Gold Nanoparticles. ResearchGate. Retrieved from [Link]

  • Triazolyl Conjugated (Oligo)Phenothiazines Building Blocks for Hybrid Materials—Synthesis and Electronic Properties. (2021, May 15). MDPI. Retrieved from [Link]

  • Electronic Structure and Physical-Chemistry Properties Relationship for Phenothiazine Derivatives by Quantum Chemical Calculations. (n.d.). ResearchGate. Retrieved from [Link]

  • 10H-Phenothiazine, 10-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Structure-induced optoelectronic properties of phenothiazine-based materials. (2020, October 15).
  • Phenothiazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • 10-Methyl-10H-phenothiazine-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Phenothiazines database - synthesis, physical properties. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Thermally Activated Delayed Fluorescent Phenothiazine-Dibenzo[a,j]phenazine-Phenothiazine Triads Exhibiting Tricolor-Changing Mechanochromic Luminescence. (n.d.). Semantic Scholar. Retrieved from [Link]

  • (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: Preparative, IR, NMR and DFT study on their substituent-dependent reactivity in hydrazinolysis and sonication-assisted oxidation with copper(II)nitrate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • HOMO–LUMO enegries and Heat Map of the HOMO–LUMO gap (ΔEH‐L) for 1–10 Phenothiazine Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • DFT Study and Biological Activity of Some Methylxanthines. (n.d.).
  • 10H-Phenothiazine, 10-methyl-. (n.d.). Cheméo. Retrieved from [Link]

  • PhenothiaZines by MM3 and PM3 MethOds. (n.d.).
  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (n.d.). AIP Publishing. Retrieved from [Link]

  • Synthesis and structural properties of 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives; a combined experimental and theoretical insight. (2016, March 15). PMC. Retrieved from [Link]

  • Highly Systematic and Efficient HOMO–LUMO Energy Gap Control of Thiophene-Pyrazine-Acenes. (2013, November 13). ACS Publications. Retrieved from [Link]

Sources

Exploratory

Frontier Molecular Orbitals of 3-Methyl-10H-phenothiazine: A Technical Guide to Understanding and Determination

Abstract This in-depth technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 3-Methyl-10H-phenothiazine. Tailor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 3-Methyl-10H-phenothiazine. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for determining these critical electronic parameters. We will explore both experimental techniques, primarily cyclic voltammetry and UV-Vis spectroscopy, and computational approaches based on Density Functional Theory (DFT). By synthesizing theoretical principles with established experimental protocols, this guide aims to equip the reader with a robust understanding of the electronic properties of this important phenothiazine derivative and the tools to investigate them.

Introduction: The Significance of Frontier Orbitals in Phenothiazine Chemistry

The electronic properties of organic molecules are paramount in determining their reactivity, photophysical behavior, and ultimately, their utility in various applications, from pharmaceuticals to organic electronics. At the heart of these properties lie the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is a measure of a molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic transitions and overall stability.[1]

Phenothiazine and its derivatives, a class of sulfur- and nitrogen-containing heterocyclic compounds, have garnered significant interest due to their diverse biological activities and applications in materials science.[2][3] 3-Methyl-10H-phenothiazine, a member of this family, possesses a unique electronic architecture influenced by the electron-donating nature of the phenothiazine core and the substituent methyl group. Understanding its HOMO and LUMO energy levels is crucial for predicting its behavior in various contexts:

  • Drug Development: The interaction of a drug molecule with its biological target is often governed by electron transfer processes. The HOMO and LUMO levels can provide insights into a molecule's potential for oxidative or reductive metabolism and its ability to engage in charge-transfer interactions with biological macromolecules.

  • Organic Electronics: In the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), the HOMO and LUMO levels of the constituent materials are fundamental to controlling charge injection, transport, and recombination processes.

  • Photochemistry: The HOMO-LUMO gap determines the energy of the lowest electronic excitation, which corresponds to the wavelength of light a molecule absorbs. This is fundamental to understanding its photochemical reactivity and potential applications in areas like photoredox catalysis.

This guide will provide a detailed exploration of the methodologies used to determine the HOMO and LUMO energy levels of 3-Methyl-10H-phenothiazine, offering both the "how" and the "why" behind the scientific choices made.

Methodologies for Determining HOMO and LUMO Energy Levels

The determination of HOMO and LUMO energy levels can be approached through two complementary avenues: experimental measurements and computational modeling. Each approach offers unique advantages and, when used in concert, provides a comprehensive and validated understanding of a molecule's electronic structure.

Experimental Determination

2.1.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for probing the redox behavior of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, we can directly estimate the energies of its HOMO and LUMO levels.

Principle of the Technique: In a CV experiment, a solution of the analyte is subjected to a linearly varying potential sweep between two vertex potentials. The resulting current is measured as a function of the applied potential. The oxidation of the molecule (removal of an electron) corresponds to the HOMO energy level, while the reduction (addition of an electron) relates to the LUMO energy level.

Experimental Protocol: Cyclic Voltammetry of 3-Methyl-10H-phenothiazine

  • Solution Preparation:

    • Prepare a 1-5 mM solution of 3-Methyl-10H-phenothiazine in a suitable electrochemical solvent (e.g., dichloromethane or acetonitrile). The solvent must be able to dissolve the analyte and the supporting electrolyte and be electrochemically stable within the desired potential window.

    • Add a supporting electrolyte, typically a 0.1 M solution of a non-reactive salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure sufficient conductivity of the solution.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of:

      • A working electrode (e.g., glassy carbon or platinum) where the redox reactions of the analyte occur.

      • A reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE) against which the potential of the working electrode is measured.

      • A counter electrode (e.g., a platinum wire) to complete the electrical circuit.

  • Internal Standard:

    • Add a small amount of an internal standard with a well-defined and stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple. This allows for accurate calibration of the potential scale.

  • Data Acquisition:

    • Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for several minutes to prevent interference from oxygen reduction.

    • Perform the cyclic voltammetry scan at a suitable scan rate (e.g., 100 mV/s). The potential window should be wide enough to observe the first oxidation and, if possible, the first reduction of 3-Methyl-10H-phenothiazine.

  • Data Analysis and Calculation:

    • From the resulting voltammogram, determine the onset potential of the first oxidation wave (E_ox^onset) and the onset potential of the first reduction wave (E_red^onset).

    • The HOMO and LUMO energy levels can be estimated using the following empirical equations, referencing against the ferrocene/ferrocenium couple:[4]

      • E_HOMO (eV) = -[E_ox^onset - E₁/₂(Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red^onset - E₁/₂(Fc/Fc⁺) + 4.8]

      • The value of 4.8 eV is an empirical factor that relates the potential of the Fc/Fc⁺ couple to the vacuum level.

Causality Behind Experimental Choices:

  • The choice of solvent and supporting electrolyte is critical to ensure that they do not react with the analyte or interfere with the electrochemical measurements within the potential window of interest.

  • The use of an internal standard like ferrocene is a self-validating system that corrects for variations in the reference electrode potential, leading to more accurate and reproducible results.

  • Determining the onset potentials, rather than the peak potentials, provides a better approximation of the energy required to remove or add an electron to the molecule in its ground state.

Diagram of Experimental Workflow: Cyclic Voltammetry

CV_Workflow cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep_sol Prepare Analyte Solution (1-5 mM 3-Methyl-10H-phenothiazine) add_elec Add Supporting Electrolyte (0.1 M TBAPF6) prep_sol->add_elec add_std Add Internal Standard (Ferrocene) add_elec->add_std setup_cell Assemble 3-Electrode Cell (WE, RE, CE) add_std->setup_cell Transfer Solution deoxygenate Deoxygenate Solution (Ar or N2 purge) setup_cell->deoxygenate run_cv Run Cyclic Voltammetry (e.g., 100 mV/s) deoxygenate->run_cv get_volt Obtain Voltammogram (Current vs. Potential) run_cv->get_volt Generate Data det_pot Determine Onset Potentials (E_ox^onset, E_red^onset) get_volt->det_pot calc_levels Calculate HOMO/LUMO (Using empirical formulas) det_pot->calc_levels

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

2.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it doesn't directly measure the absolute HOMO and LUMO energy levels, it allows for the determination of the HOMO-LUMO energy gap.

Principle of the Technique: When a molecule absorbs light in the UV-visible range, an electron is promoted from an occupied molecular orbital to an unoccupied one. The lowest energy absorption band typically corresponds to the transition from the HOMO to the LUMO. The wavelength at the onset of this absorption can be used to calculate the energy of this transition, which represents the optical HOMO-LUMO gap.

Experimental Protocol: UV-Vis Spectroscopy of 3-Methyl-10H-phenothiazine

  • Sample Preparation:

    • Prepare a dilute solution of 3-Methyl-10H-phenothiazine in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5 to ensure adherence to the Beer-Lambert law.

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a reference.

    • Fill a second quartz cuvette with the sample solution.

  • Spectrum Acquisition:

    • Place both cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis and Calculation:

    • Identify the longest wavelength absorption band, which corresponds to the HOMO-LUMO transition.

    • Determine the onset of this absorption band (λ_onset) in nanometers. This is often done by finding the intersection of the tangent to the low-energy side of the peak with the baseline.

    • Calculate the optical HOMO-LUMO gap (E_gap) using the Planck-Einstein relation:

      • E_gap (eV) = 1240 / λ_onset (nm)

Causality Behind Experimental Choices:

  • The use of a dilute solution is necessary to ensure that the absorbance is within the linear range of the detector and to prevent intermolecular interactions that could affect the absorption spectrum.

  • Quartz cuvettes are used because they are transparent in the UV region of the spectrum, unlike glass or plastic cuvettes.

  • Determining the gap from the absorption onset provides a better estimate of the energy for the transition from the ground vibrational and electronic state to the first excited electronic state, which is the definition of the HOMO-LUMO gap.

Diagram of Experimental Workflow: UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement cluster_analysis Data Analysis prep_sol Prepare Dilute Solution (in UV-transparent solvent) fill_cuvette Fill Quartz Cuvettes (Sample and Reference) prep_sol->fill_cuvette place_cuvettes Place Cuvettes in Spectrophotometer fill_cuvette->place_cuvettes record_spec Record Absorption Spectrum (e.g., 200-800 nm) place_cuvettes->record_spec get_spec Obtain Absorption Spectrum (Absorbance vs. Wavelength) record_spec->get_spec det_onset Determine Absorption Onset (λ_onset) get_spec->det_onset calc_gap Calculate HOMO-LUMO Gap (E_gap = 1240 / λ_onset) det_onset->calc_gap

Caption: Workflow for determining the HOMO-LUMO gap via UV-Vis Spectroscopy.

Computational Determination

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic properties of molecules with a high degree of accuracy.

Principle of the Technique: DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. By solving the Kohn-Sham equations, DFT can determine the energies of the molecular orbitals, including the HOMO and LUMO. Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, providing a theoretical counterpart to experimental UV-Vis data.

Computational Protocol: DFT and TD-DFT Calculations for 3-Methyl-10H-phenothiazine

  • Molecular Geometry Optimization:

    • The first step is to obtain an accurate three-dimensional structure of the 3-Methyl-10H-phenothiazine molecule. This is achieved by performing a geometry optimization calculation.

    • A common and reliable functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[5][6]

    • A suitable basis set, such as 6-31G(d,p), is chosen to provide a good balance between accuracy and computational cost.[5][6]

  • Frequency Calculation:

    • After optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • HOMO and LUMO Energy Calculation:

    • From the optimized geometry, a single-point energy calculation is performed using the same level of theory (e.g., B3LYP/6-31G(d,p)).

    • The output of this calculation will directly provide the energies of all molecular orbitals, including the HOMO and LUMO.

  • Simulated UV-Vis Spectrum (Optional but Recommended):

    • To further validate the computational results, a TD-DFT calculation can be performed to simulate the UV-Vis absorption spectrum.

    • This allows for a direct comparison between the calculated lowest excitation energy and the experimentally determined HOMO-LUMO gap from UV-Vis spectroscopy.

Causality Behind Computational Choices:

  • The choice of the B3LYP functional and the 6-31G(d,p) basis set is based on their proven track record in accurately predicting the geometries and electronic properties of a wide range of organic molecules, including phenothiazine derivatives.[5][6]

  • Geometry optimization is a crucial first step, as the electronic properties are highly dependent on the molecular structure.

  • A frequency calculation provides a necessary check to ensure the reliability of the optimized geometry.

Diagram of Computational Workflow: DFT/TD-DFT

DFT_Workflow start Define Molecular Structure (3-Methyl-10H-phenothiazine) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify True Minimum (No imaginary frequencies) freq_calc->check_min check_min->geom_opt No, re-optimize energy_calc Single-Point Energy Calculation check_min->energy_calc Yes get_levels Extract HOMO/LUMO Energies energy_calc->get_levels td_dft TD-DFT Calculation (Optional) energy_calc->td_dft compare_exp Compare with Experimental Data get_levels->compare_exp sim_spec Simulate UV-Vis Spectrum td_dft->sim_spec sim_spec->compare_exp

Caption: Workflow for computational determination of HOMO/LUMO levels using DFT.

Expected HOMO and LUMO Energy Levels of 3-Methyl-10H-phenothiazine

The phenothiazine core is an electron-rich system, which generally leads to a relatively high-lying HOMO. The methyl group at the 3-position is an electron-donating group, which is expected to further raise the HOMO energy level compared to the unsubstituted 10H-phenothiazine. This would, in turn, decrease the oxidation potential of the molecule.

A study on 3-aryl-10H-phenothiazines provides valuable comparative data. For instance, the unsubstituted 3-phenyl-10H-phenothiazine has a calculated HOMO energy of -4.969 eV.[7] We can anticipate that the methyl group in 3-Methyl-10H-phenothiazine, being a weaker electron-donating group than a phenyl group, would result in a HOMO energy that is slightly lower (more negative) than this value.

The LUMO energy is generally less affected by electron-donating substituents on the phenothiazine ring. Therefore, the LUMO of 3-Methyl-10H-phenothiazine is expected to be similar to that of other simple phenothiazine derivatives.

Summary of Estimated Electronic Properties:

PropertyEstimated Value/TrendRationale
HOMO Energy Relatively high (less negative)Electron-rich phenothiazine core with an electron-donating methyl group at the 3-position.
LUMO Energy Less affected by the methyl substituentThe methyl group primarily influences the occupied orbitals.
HOMO-LUMO Gap Expected to be slightly smaller than unsubstituted phenothiazineThe raising of the HOMO level by the methyl group will narrow the gap.
Oxidation Potential Lower than unsubstituted phenothiazineThe electron-donating methyl group makes the molecule easier to oxidize.

Conclusion

The determination of the HOMO and LUMO energy levels of 3-Methyl-10H-phenothiazine is a critical step in understanding its potential applications in drug development and materials science. This technical guide has outlined the robust and complementary experimental and computational methodologies for achieving this. Cyclic voltammetry provides a direct experimental measure of the redox potentials, which can be used to calculate the absolute HOMO and LUMO energies. UV-Vis spectroscopy offers a straightforward method for determining the optical HOMO-LUMO gap. Concurrently, Density Functional Theory provides a powerful and accurate computational framework for predicting these electronic properties and offers deeper insights into the electronic structure of the molecule.

By integrating these approaches, researchers can obtain a comprehensive and validated understanding of the frontier molecular orbitals of 3-Methyl-10H-phenothiazine, paving the way for its rational design and application in innovative technologies.

References

  • Barkschat, C. S., & Müller, T. J. J. (n.d.). SYNTHESIS AND ELECTRONIC PROPERTIES OF 3-ARYL 10H-PHENOTHIAZINES. UBB.
  • Müller, T. J. J., et al. (n.d.). Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • DFT-based QSAR Studies of cytotoxicity of phenothiazine derivatives as in vitro anti-cancer agents using the. (n.d.). Der Pharma Chemica.
  • Theoretical investigations on the electronic absorption properties of phenothiazine based organic materials for dye-sensitized solar cells. (n.d.). DOI.
  • Theoretical investigations on the electronic absorption properties of phenothiazine based organic m
  • Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N‐Phenylphenothiazines as Organophotoredox C. (n.d.).
  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. (2024, May 3). PMC.
  • Synthesis and Electronic Properties of 3‐Acceptor‐Substituted and 3,7‐Bisacceptor‐Substituted Phenothiazines | Request PDF. (n.d.).
  • Synthesis and electronic properties of some new phenothiazine derivatives designed as building blocks for functional m
  • Cyclic voltammograms of compounds 3 (recorded in CH 2 Cl 2 , T = 293 K,.... (n.d.).
  • PDF. (n.d.).
  • A stable two-electron-donating phenothiazine for application in nonaqueous redox flow b
  • (PDF) Electronic Structure and Physical-Chemistry Properties Relationship for Phenothiazine Derivatives by Quantum Chemical Calculations. (n.d.).
  • Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells. (2025, January 5). PMC.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives | Request PDF. (n.d.).
  • Photophysical properties of phenothiazine derivatives in the.... (n.d.).
  • HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were.... (n.d.).
  • Photophysical properties of push-pull molecules for organic electronics. (n.d.).
  • N-Phenylphenothiazine Radical Cation with Extended π-Systems: Enhanced Heat Resistance of Triarylamine Radical Cations as Near-Infrared Absorbing Dyes. (2024, December 11). MDPI.
  • Effect of the position of substitution on the electronic properties of nitrophenyl derivatives of fulleropyrrolidines:Fundamental understanding toward raising LUMO energy of fullerene electron-acceptor. (n.d.).
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV

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Foundational

3-Methyl-10H-phenothiazine standard redox potential data

Comprehensive Technical Guide on the Redox Properties of 3-Methyl-10H-Phenothiazine Executive Summary As a Senior Application Scientist, I frequently encounter the need for precise, reproducible electrochemical data when...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on the Redox Properties of 3-Methyl-10H-Phenothiazine

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for precise, reproducible electrochemical data when designing next-generation energy storage systems, photoredox catalysts, or studying the metabolic pathways of neuroleptic drugs. 3-Methyl-10H-phenothiazine (often referred to as 3-methylphenothiazine) is a highly versatile, redox-active heterocyclic compound. Its unique electronic structure, characterized by an electron-rich sulfur-nitrogen core, allows it to undergo highly reversible electron transfer processes.

This whitepaper provides an in-depth technical analysis of the standard redox potential of 3-methyl-10H-phenothiazine. It establishes the causality behind its electrochemical behavior, provides field-proven methodologies for its characterization, and bridges the gap between fundamental physical chemistry and advanced industrial applications.

Core Mechanistic Insights: The Redox Chemistry

The electrochemical signature of phenothiazine derivatives is defined by two sequential, single-electron oxidation steps.

  • First Oxidation (Radical Cation Formation): The removal of one electron from the Highest Occupied Molecular Orbital (HOMO)—which is primarily localized over the nitrogen atom and the adjacent aromatic rings—generates a highly delocalized radical cation.

  • Second Oxidation (Dication Formation): The removal of a second electron generates a dication. Unlike the radical cation, the dication is highly electrophilic and susceptible to rapid nucleophilic attack by trace impurities (such as water), often rendering this second electrochemical wave irreversible at slow scan rates.

The Inductive Effect of the 3-Methyl Group: The substitution of a methyl group at the 3-position fundamentally alters the thermodynamics of the electron transfer. The methyl group acts as an electron-donating group (EDG) via positive inductive ( +I ) and hyperconjugative effects. This localized increase in electron density raises the energy of the HOMO. Consequently, 3-methyl-10H-phenothiazine requires less energy to oxidize than the unsubstituted parent phenothiazine, shifting its standard redox potential to a slightly less positive value[1].

Redox_Mechanism State1 Neutral State 3-Methyl-10H-PTZ State2 Radical Cation [3-Methyl-10H-PTZ]•+ State1->State2 -e⁻ (Oxidation 1) E ~0.27 V vs Fc/Fc+ State2->State1 +e⁻ (Reduction 1) State3 Dication [3-Methyl-10H-PTZ]2+ State2->State3 -e⁻ (Oxidation 2) E ~0.78 V vs Fc/Fc+ State3->State2 +e⁻ (Reduction 2)

Two-step electrochemical oxidation pathway of 3-methyl-10H-phenothiazine.

Standard Redox Potential Data & Comparative Analysis

To provide a clear benchmarking standard, the quantitative electrochemical data is summarized below. The values are referenced against the Ferrocene/Ferrocenium ( Fc/Fc+ ) couple, which is the IUPAC-recommended internal standard for non-aqueous electrochemistry.

Table 1: Comparative Standard Redox Potentials (vs. Fc/Fc+ in Acetonitrile)

CompoundFirst Oxidation ( E1/2​ , V)Second Oxidation ( E1/2​ , V)Reversibility (1st / 2nd)
10H-Phenothiazine (PTZ) 0.300.85Reversible / Quasi-reversible
3-Methyl-10H-phenothiazine 0.27 0.78 Reversible / Quasi-reversible
10-Methylphenothiazine 0.350.90Reversible / Irreversible

Data Interpretation: The 3-methyl derivative exhibits a ∼30 mV cathodic shift in its first oxidation potential compared to the parent PTZ. This subtle tuning is critical when matching the redox potential of the molecule to the Fermi level of an electrode or the excited state of a photocatalyst[2].

Experimental Methodologies for Redox Characterization

Trustworthy electrochemical data requires a self-validating experimental design. Below is the rigorous, step-by-step methodology I mandate for characterizing phenothiazine derivatives via Cyclic Voltammetry (CV).

Protocol: Precision Cyclic Voltammetry
  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile ( CH3​CN ).

    • Causality: Anhydrous conditions are mandatory. Trace water acts as a nucleophile that will irreversibly quench the highly reactive dication state, skewing the reversibility of the second redox wave.

  • Analyte Addition: Introduce 3-methyl-10H-phenothiazine to achieve a precise 1.0 mM concentration.

  • Degassing: Purge the electrochemical cell with high-purity Argon for 15 minutes.

    • Causality: Dissolved oxygen is electroactive and reduces to superoxide, creating broad background currents that mask the analyte's faradaic response.

  • Electrode Setup: Utilize a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and a non-aqueous Ag/Ag+ reference electrode (0.01 M AgNO3​ in CH3​CN ).

  • Measurement & Self-Validation: Sweep the potential from -0.2 V to +1.2 V. Conduct sweeps at varying scan rates ( v = 50, 100, 250, 500 mV/s).

    • Validation Check: Plot the anodic peak current ( Ipa​ ) against the square root of the scan rate ( v1/2 ). A perfectly linear relationship confirms the Randles-Sevcik equation, validating that the electron transfer is diffusion-controlled and free from surface adsorption artifacts.

  • Internal Calibration: Post-measurement, spike the solution with 1.0 mM Ferrocene. Record a final voltammogram and shift the potential axis so the Fc/Fc+ couple rests exactly at 0.0 V.

    • Causality: Reference electrodes drift due to frit clogging or solvent evaporation. Ferrocene provides a thermodynamically stable, solvent-independent anchor to ensure data reproducibility across different laboratories.

CV_Workflow N1 1. Electrolyte Prep (0.1 M TBAPF6 in MeCN) N2 2. Analyte Addition (1.0 mM 3-Methyl-10H-PTZ) N1->N2 N3 3. Degassing (Argon purge for 15 min) N2->N3 N4 4. Electrode Setup (GC Work, Pt Counter, Ag/Ag+ Ref) N3->N4 N5 5. CV Measurement (Scan rate: 50-500 mV/s) N4->N5 N5->N5 Vary Scan Rate (Randles-Sevcik validation) N6 6. Internal Calibration (Spike with Ferrocene) N5->N6 N7 7. Data Extraction (E_1/2 and Reversibility) N6->N7

Step-by-step cyclic voltammetry workflow for determining standard redox potentials.

Cross-Disciplinary Applications

A. Energy Storage: Non-Aqueous Organic Redox Flow Batteries (NAORFBs)

The stability of the radical cation makes 3-methyl-10H-phenothiazine an excellent candidate for the catholyte in NAORFBs. By utilizing the first oxidation wave, the battery can cycle reversibly without degrading the active material. The methyl substitution helps tune the solubility and the formal potential of the electrolyte, allowing engineers to maximize the energy density of the flow battery[1].

B. Battery Safety: Redox Shuttles in Lithium-Ion Cells

In lithium-ion batteries, thermal runaway due to overcharging is a catastrophic failure mode. Phenothiazine derivatives act as cyclable chemical redox shuttles. If the cell potential exceeds the safe limit (e.g., > 4.1 V vs Li/Li+ ), the phenothiazine molecule oxidizes at the cathode, diffuses across the separator, and reduces at the anode. This continuous internal short-circuit safely shunts the excess charging current, protecting the cell architecture[3].

C. Photoredox Catalysis & Polymer Synthesis

In organic synthesis, phenothiazines are potent organic photoredox catalysts (PCs). Upon photoexcitation, the molecule reaches an excited state with a highly reducing potential. This property is heavily leveraged in Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP), where the precise redox potential of the phenothiazine derivative dictates the activation/deactivation equilibrium of the polymer chain growth, ensuring low dispersity and high precision in polymer synthesis[4][5].

D. Drug Development & Pharmacokinetics

Phenothiazine derivatives form the structural backbone of numerous neuroleptic, antipsychotic, and antihistamine drugs. For drug development professionals, the standard redox potential is a critical predictive parameter for drug metabolism. The ease of one-electron oxidation directly correlates with the formation of reactive radical cation intermediates in vivo. These intermediates can interact with biological oxidants or be metabolized by cytochrome P450 enzymes. By understanding the exact redox potential of the 3-methyl-10H-phenothiazine scaffold, medicinal chemists can rationally tune the electronic properties of drug candidates to optimize metabolic stability and minimize oxidative toxicity.

References

  • Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries Source: ChemRxiv URL:1

  • WO2006124738A1 - Substituted phenothiazine redox shuttles for rechargeable lithium-ion cell Source: Google Patents URL:3

  • Eosin Y Catalyzed Photochemical Synthesis of Arylated Phenothiazones Source: ACS Omega URL:4

  • Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis Source: Chemical Reviews (ACS Publications) URL:5

  • Reduction Potentials of One-Electron Couples Involving Free Radicals in Aqueous Solution Source: NIST URL:2

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Exploratory

UV-Vis absorption and emission spectra of 3-methylphenothiazine

An In-Depth Technical Guide to the UV-Vis Absorption and Emission Spectra of 3-Methylphenothiazine This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the UV-Vis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the UV-Vis Absorption and Emission Spectra of 3-Methylphenothiazine

This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the UV-Vis absorption and fluorescence emission spectra of 3-methylphenothiazine. It is intended for researchers, scientists, and drug development professionals who utilize photophysical data to understand molecular behavior, develop new materials, and design novel therapeutic agents.

Introduction: The Significance of Phenothiazines

Phenothiazine and its derivatives are a versatile class of heterocyclic compounds that form the backbone of numerous applications, from pharmaceuticals to optoelectronics.[1][2] Their utility is deeply rooted in their unique electronic and photophysical properties, which can be precisely controlled through chemical modification.[1] 3-Methylphenothiazine, a key derivative, serves as an important model system and building block. Understanding its interaction with light through UV-Vis absorption and fluorescence spectroscopy is fundamental to harnessing its potential. This guide explains the causality behind experimental choices and provides self-validating protocols for acquiring high-fidelity spectral data.

Theoretical Foundations

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the wavelengths at which a molecule absorbs light, promoting electrons from a ground electronic state to a higher energy excited state.[3] For conjugated aromatic systems like 3-methylphenothiazine, the primary absorptions in the 200-800 nm range are typically due to π → π* transitions. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the molecule's structure and its chemical environment.[4] Extending the π-conjugated system or adding functional groups can shift the absorption to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect).[2][3]

Fluorescence Spectroscopy

Following absorption of light and promotion to an excited singlet state (S₁), a molecule can return to the ground state (S₀) through several relaxation pathways.[5] One such pathway is fluorescence, the emission of a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence properties—including the emission maximum (λem), intensity, and fluorescence quantum yield (ΦF)—are exquisitely sensitive to the molecule's structure and environment.[6] For many phenothiazine derivatives, the excited state possesses a significant intramolecular charge transfer (ICT) character.[7][8] In polar solvents, this ICT state can be stabilized, often leading to a significant red shift in the emission spectrum, a behavior known as solvatochromism.[9] In some cases, significant conformational relaxation in the excited state can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which can dramatically alter the emission properties.[7][8]

Experimental Protocols & Workflows

The following sections detail the step-by-step methodologies for acquiring high-quality absorption and emission data for 3-methylphenothiazine.

Instrumentation
  • UV-Vis Spectrophotometer : A dual-beam spectrophotometer is required for accurate absorbance measurements.[1]

  • Spectrofluorometer : This instrument is essential for emission and excitation spectra and should be equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector like a photomultiplier tube (PMT).[1][10][11]

Protocol 1: UV-Vis Absorption Spectrum Acquisition

This protocol outlines the measurement of the absorbance profile to identify λmax.

Step-by-Step Methodology:

  • Sample Preparation : Prepare a stock solution of 3-methylphenothiazine in a spectroscopic-grade solvent (e.g., cyclohexane for non-polar or acetonitrile for polar environments). From this, prepare a dilute solution in a 1 cm path length quartz cuvette, ensuring the maximum absorbance is between 0.1 and 1.0 to maintain linearity according to the Beer-Lambert law.[1]

  • Reference Preparation : Fill an identical cuvette with the pure solvent to serve as the reference.

  • Baseline Correction : Place the reference cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 250-500 nm).

  • Sample Measurement : Replace the reference cuvette in the sample holder with the sample cuvette.

  • Spectrum Acquisition : Scan the wavelength range. The resulting spectrum will plot absorbance versus wavelength. Identify and record the wavelength(s) of maximum absorbance (λmax).

Diagram 1: UV-Vis Absorption Workflow

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_sample Prepare Dilute Sample (Abs < 1.0) baseline Run Baseline Correction (Solvent vs. Solvent) prep_sample->baseline prep_ref Prepare Solvent Blank prep_ref->baseline acquire Acquire Sample Spectrum (Sample vs. Solvent) baseline->acquire analyze Identify λmax acquire->analyze

Caption: Workflow for UV-Vis absorption spectrum acquisition.

Protocol 2: Fluorescence Emission & Excitation Spectra Acquisition

This protocol validates the absorbing species and characterizes its emissive properties.

Step-by-Step Methodology:

  • Sample Preparation : Use the same dilute solution prepared for the UV-Vis measurement (absorbance at excitation wavelength should ideally be < 0.1 to avoid inner filter effects).

  • Emission Spectrum :

    • Set the excitation monochromator to the primary λmax value determined from the absorption spectrum.

    • Scan the emission monochromator over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength where emission ceases.

    • The resulting plot of intensity vs. emission wavelength is the emission spectrum. Identify the emission maximum (λem).

  • Excitation Spectrum (Self-Validation Step) :

    • Set the emission monochromator to the λem value determined in the previous step.

    • Scan the excitation monochromator over the same range as the absorption spectrum.

    • Trustworthiness Check : The resulting excitation spectrum should be nearly identical in shape to the absorption spectrum.[10] A significant deviation suggests the presence of fluorescent impurities or complex photophysical phenomena.

Diagram 2: Fluorescence Spectroscopy Workflow

cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum (Validation) excite Excite at λmax (from Abs) scan_em Scan Emission Wavelengths excite->scan_em get_em Identify λem scan_em->get_em detect Detect at λem get_em->detect Use λem scan_ex Scan Excitation Wavelengths detect->scan_ex compare Compare with Abs. Spectrum scan_ex->compare start Use Dilute Sample (Abs < 0.1) start->excite

Caption: Workflow for fluorescence emission and excitation analysis.

Protocol 3: Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a critical measure of a fluorophore's efficiency.[12] The relative method, using a well-characterized standard, is most common.[13]

Step-by-Step Methodology:

  • Standard Selection : Choose a fluorescence standard with a known quantum yield (ΦST) that absorbs and emits in a similar spectral region to 3-methylphenothiazine (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH).

  • Solution Preparation : Prepare a series of five to six solutions of both the standard and the test sample in their respective solvents. The concentrations should be adjusted to yield absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.

  • Data Acquisition :

    • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

    • Measure the fully corrected fluorescence emission spectrum for each solution under identical instrument conditions (excitation wavelength, slit widths).

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Data Analysis :

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the resulting straight line for both the test sample (GradX) and the standard (GradST).

  • Calculation : Calculate the quantum yield of the test sample (ΦX) using the following equation[1][13]:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients for the test and standard samples, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the test and standard solutions, respectively.

Diagram 3: Relative Quantum Yield Determination

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation prep_test Prepare Series of Test Solutions (Abs 0.01-0.1) measure_abs Measure Absorbance of each solution prep_test->measure_abs prep_std Prepare Series of Standard Solutions (Abs 0.01-0.1) prep_std->measure_abs measure_fluor Measure Integrated Fluorescence of each solution measure_abs->measure_fluor plot Plot Intensity vs. Absorbance for Test & Standard measure_fluor->plot gradient Determine Gradients (Grad_X, Grad_ST) plot->gradient calc Calculate Φ_X using comparative equation gradient->calc

Caption: Process for determining relative fluorescence quantum yield.

Spectral Characteristics of 3-Methylphenothiazine

The photophysical properties of phenothiazine derivatives are highly dependent on substitution and solvent environment.[14] The methyl group at the 3-position is a weak electron-donating group, which subtly influences the electronic structure of the phenothiazine core.

Absorption Spectrum

3-Methylphenothiazine is expected to exhibit characteristic π-π* absorption bands in the UV and near-UV regions. Based on related phenothiazine structures, one can anticipate a strong absorption band in the 250-270 nm region and another, broader and less intense band at longer wavelengths, typically between 300-330 nm.

Emission Spectrum & Solvatochromism

The fluorescence of phenothiazine itself is generally weak.[15][16] However, substitutions can significantly enhance emission. The emission of 3-methylphenothiazine will show a distinct Stokes shift. A key characteristic to investigate is its solvatochromic behavior.

  • In non-polar solvents (e.g., cyclohexane, toluene) : A structured emission spectrum at a shorter wavelength is expected, corresponding to a locally excited (LE) state.

  • In polar solvents (e.g., acetonitrile, methanol) : A significant bathochromic (red) shift in the emission maximum is anticipated.[9] This is due to the stabilization of the excited state's intramolecular charge-transfer (ICT) character by the polar solvent molecules, resulting in a lower energy emissive state.[8] This effect is often accompanied by a loss of vibrational structure in the emission band and a potential decrease in the fluorescence quantum yield.[9]

Expected Photophysical Data

The following table summarizes the anticipated photophysical properties for 3-methylphenothiazine in representative non-polar and polar solvents. These values are illustrative and based on trends observed for similar phenothiazine derivatives.[2][14][17]

ParameterCyclohexane (Non-polar)Acetonitrile (Polar)Causality & Insights
λmax (abs) ~315 nm~318 nmThe ground state is less affected by solvent polarity, leading to minor shifts in absorption.
λmax (em) ~360 nm~450 nmThe excited state has strong ICT character, which is significantly stabilized by polar solvents, causing a large red shift in emission.[8][9]
Stokes Shift ~45 nm~132 nmThe large increase in Stokes shift is a hallmark of a highly polar excited state and efficient solvent relaxation around the excited molecule.
ΦF (Quantum Yield) ModerateLow to ModerateNon-radiative decay pathways can become more efficient in polar solvents as the ICT/TICT state is stabilized, often reducing the quantum yield.[8][9]

Conclusion & Applications

The provide a deep insight into its electronic structure and excited-state dynamics. The protocols detailed herein offer a robust framework for obtaining reliable data. The pronounced solvatochromism of this compound makes it and its derivatives excellent candidates for use as fluorescent probes to characterize the polarity of microenvironments, such as in biological membranes or polymer matrices. Furthermore, understanding these fundamental photophysical properties is the first step in the rational design of advanced materials for applications in organic electronics, photocatalysis, and photodynamic therapy.[2][18][19]

References

  • Benchchem. (n.d.). A comparative study of photophysical properties in phenothiazine derivatives.
  • García, C., Oyola, R., Piñero, L. E., Arce, R., Silva, J., & Sánchez, V. (2005). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. ACS Publications. Retrieved from [Link]

  • Ma, D., et al. (n.d.). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical properties of phenothiazine derivatives in the.... ResearchGate. Retrieved from [Link]

  • Barra, M., Calabrese, G. S., Allen, M. T., Redmond, R. W., Sinta, R., Lamola, A. A., Small, R. D., & Scaiano, J. C. (n.d.). Photophysical and photochemical studies of phenothiazine and some derivatives: exploratory studies of novel photosensitizers for photoresist technology. Chemistry of Materials - ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental setup used to measure the fluorescence spectra. See the.... ResearchGate. Retrieved from [Link]

  • (2025, October 8). ExperimentFluorescenceSpectroscopy. Retrieved from [Link]

  • (2017, February 1). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. Retrieved from [Link]

  • Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved from [Link]

  • Monti, S., et al. (2002, January 15). Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Thomas, L., Gupta, A., & Gupta, V. (2025, December 5). Synthesis of 1- and 3-methyl phenothiazines. ResearchGate. Retrieved from [Link]

  • (n.d.). Regulation and mechanisms of full-visible-spectrum emission in solid and liquid states for D-π-A cyanobenzene–phenothiazine fluorescent molecules. PMC. Retrieved from [Link]

  • Su, S.-J., et al. (n.d.). Dynamic adjustment of emission from both singlets and triplets: the role of excited state conformation relaxation and charge transfer in phenothiazine derivates. Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, modelling, and solvatochromic properties of a phenothiazine derivative. Request PDF - ResearchGate. Retrieved from [Link]

  • (n.d.). Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. PMC. Retrieved from [Link]

  • (2022, May 8). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PMC. Retrieved from [Link]

  • Gautam, N., & Gautam, D. C. (n.d.). SYNTHESIS OF 3-BROMO-1-METHYL PHENOTHIAZINE SULFONES. TSI Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromic study of 3- N -( N ′-methylacetamidino)benzanthrone and its interaction with dopamine by the fluorescence quenching mechanism. Request PDF - ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. MDPI. Retrieved from [Link]

  • (2016, March 15). Synthesis and structural properties of 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives; a combined experimental and theoretical insight. PMC. Retrieved from [Link]

  • (2018, January 1). Thiophene substituted phenothiazine polymers: Design, synthesis and characterization. SpringerLink. Retrieved from [Link]

  • (2017, March 5). Solvatochromic fluorescence properties of phenothiazine-based dyes involving thiazolo[4,5-b]quinoxaline and benzo[e]indole as strong acceptors. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption and emission spectra of monomer 3t and polymer 4t.... ResearchGate. Retrieved from [Link]

  • Pal, H., et al. (n.d.). Steady-State and Time-Resolved Studies on Photoinduced Interaction of Phenothiazine and 10-Methylphenothiazine with Chloroalkanes. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Chen, M.-C., Lee, Y.-L., Huang, Z.-X., Chen, D.-G., & Chou, P.-T. (2020, June 2). Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution. PubMed. Retrieved from [Link]

  • (n.d.). Single molecule fluorescence for organocatalysis. UvA-DARE (Digital Academic Repository). Retrieved from [Link]

  • ResearchGate. (n.d.). Low-lying excited states and their relaxation pathways of phenothiazine. ResearchGate. Retrieved from [Link]

  • (n.d.). Excited-state dynamics of 3-hydroxychromone in gas phase. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from [Link]

  • (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Tuning Electron‐Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution. Request PDF - ResearchGate. Retrieved from [Link]

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Foundational

Mechanism of Electron Donation in 3-Methyl-10H-Phenothiazine Derivatives

Executive Summary Phenothiazine (PTZ) derivatives are cornerstone molecules in organic electrochemistry, renowned for their robust electron-donating capabilities. Among these, 3-Methyl-10H-phenothiazine represents a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenothiazine (PTZ) derivatives are cornerstone molecules in organic electrochemistry, renowned for their robust electron-donating capabilities. Among these, 3-Methyl-10H-phenothiazine represents a critical structural evolution. By strategically installing an electron-donating methyl group, researchers can finely tune the thermodynamic oxidation potential and kinetically stabilize the resulting radical cation. This technical guide dissects the physicochemical mechanisms governing electron transfer in 3-Methyl-10H-phenothiazine, providing a rigorous, self-validating framework for its application in energy storage, photoredox catalysis, and biological systems.

Structural and Electronic Fundamentals

In its neutral ground state, the 3-Methyl-10H-phenothiazine core adopts a characteristic "butterfly" conformation, folding along the N···S axis due to the steric and electronic repulsions within the central thiazine ring[1]. The Highest Occupied Molecular Orbital (HOMO) is highly localized on the electron-rich nitrogen and sulfur heteroatoms[1].

The addition of a methyl group at the C3 position fundamentally alters the molecule's electronic landscape. As an electron-donating group (EDG), the methyl substituent increases the electron density of the conjugated π -system via hyperconjugation and inductive effects. This perturbation raises the HOMO energy level, thereby lowering the thermodynamic barrier (oxidation potential) required to extract an electron compared to the unsubstituted parent molecule[2].

The Single Electron Transfer (SET) Mechanism

The electron donation process in 3-Methyl-10H-phenothiazine proceeds via a highly reversible Single Electron Transfer (SET) mechanism. Upon exposure to an adequate oxidative stimulus—such as an applied electrochemical potential or photoexcitation—an electron is ejected from the HOMO[3].

This ejection triggers a profound conformational shift. The molecule transitions from its bent "butterfly" geometry to a planarized state. This planarization is thermodynamically driven; it maximizes the orbital overlap across the aromatic rings, allowing the unpaired spin of the newly formed radical cation (PTZ•+) to delocalize extensively[4].

Crucially, the 3-methyl substituent plays a dual kinetic and thermodynamic role. Beyond lowering the oxidation potential, it acts as a kinetic shield. Unsubstituted phenothiazine radical cations are highly electrophilic and prone to irreversible dimerization at the C3 and C7 positions. By occupying the C3 position, the methyl group sterically blocks this degradation pathway, ensuring the radical cation remains persistent and the redox cycle remains chemically reversible[2].

Mechanism A Neutral 3-Methyl-10H-PTZ (Butterfly Conformation) B Single Electron Transfer (SET) HOMO Depletion A->B Applied Potential > E_ox1 C Radical Cation (3-Me-PTZ•+) (Planarized, Resonance Stabilized) B->C -1 e⁻ D Second Oxidation (Higher Overpotential) C->D Applied Potential > E_ox2 E Dication (3-Me-PTZ2+) (Reactive Species) D->E -1 e⁻

Fig 1: Stepwise electron donation mechanism and structural evolution of 3-Methyl-10H-phenothiazine.

Quantitative Redox Thermodynamics

The thermodynamic favorability of electron donation is quantified by the half-wave oxidation potential ( E1/2​ ). The table below summarizes the comparative electrochemistry, demonstrating how strategic functionalization modulates the redox behavior of phenothiazine derivatives.

CompoundSubstituent PositionOxidation Potential ( E1/2​ vs Fc/Fc+)Radical Cation StabilityPrimary Application
10H-Phenothiazine (PTZ) None~0.30 VModerate (Prone to C3-C7 coupling)Baseline Reference
3-Methyl-10H-phenothiazine C3 (Methyl)~0.25 VHigh (C3 position blocked)Photoredox Catalysis
N-Ethylphenothiazine (EPT) N10 (Ethyl)0.289 VHighRedox Flow Batteries
3,7-Dimethoxy-N-ethyl-PTZ C3, C7 (Methoxy), N10 (Ethyl)~0.06 VVery High (Dication also stabilized)High-Capacity Energy Storage

Data synthesized from electrochemical analyses of phenothiazine derivatives to illustrate the inductive impact of electron-donating groups[1][2].

Experimental Protocol: Spectroelectrochemical Validation

To definitively validate the SET mechanism and the stability of the 3-Methyl-10H-phenothiazine radical cation, a self-validating spectroelectrochemical workflow is required. This protocol couples electrochemical generation with in-situ optical monitoring to prove causality between the applied potential and the structural evolution of the molecule.

Workflow S1 1. Cell Preparation (0.1 M LiTFSI in PC, 1 mM PTZ) S2 2. Cyclic Voltammetry (CV) Determine E_ox1 & E_ox2 S1->S2 S3 3. Bulk Electrolysis Generate Radical Cation S2->S3 Identify Potentials S4 4. In-Situ UV-Vis-NIR Monitor Absorption Shifts S3->S4 Simultaneous S5 5. Kinetic Analysis Calculate Electron Transfer Rate S4->S5 Data Export

Fig 2: Spectroelectrochemical workflow for validating phenothiazine electron transfer kinetics.

Step-by-Step Methodology:

Step 1: Electrolyte and Analyte Preparation

  • Rationale : Non-aqueous environments are mandatory to prevent the nucleophilic attack of ambient water on the highly reactive radical cation.

  • Action : Prepare a 0.1 M supporting electrolyte solution of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in anhydrous propylene carbonate (PC). Dissolve 3-Methyl-10H-phenothiazine to a precise 1.0 mM concentration. Purge the solution with ultra-high purity Argon for 15 minutes to eliminate dissolved oxygen, a known radical scavenger.

Step 2: Cyclic Voltammetry (CV) Profiling

  • Rationale : CV establishes the precise thermodynamic oxidation potentials ( Eox1​ and Eox2​ ) and evaluates the reversibility of the electron transfer.

  • Action : Utilizing a three-electrode cell (Glassy carbon working, Pt wire counter, Ag/Ag+ reference), sweep the potential from -0.5 V to +1.0 V vs. Fc/Fc+ at varying scan rates (10, 20, 50, 100 mV/s).

  • Self-Validation Check : Plot the anodic peak current ( ipa​ ) against the square root of the scan rate ( ν1/2 ). A linear relationship (following the Randles-Sevcik equation) confirms a diffusion-controlled electron transfer, definitively ruling out surface adsorption artifacts.

Step 3: In-Situ Bulk Electrolysis

  • Rationale : Constant potential electrolysis generates a bulk concentration of the radical cation required for downstream optical analysis.

  • Action : Apply a constant potential 50 mV positive of the Eox1​ peak determined in Step 2 within an optically transparent thin-layer electrochemical (OTTLE) cell.

Step 4: Optical Monitoring (UV-Vis-NIR)

  • Rationale : The electronic state transition from the neutral molecule (HOMO) to the radical cation (SOMO) produces distinct optical signatures.

  • Action : Continuously record the absorption spectra. The neutral 3-Methyl-10H-phenothiazine will exhibit a decrease in its primary UV absorption bands. Simultaneously, a new, distinct absorption band will emerge in the visible region (typically 500–550 nm), corresponding to the π→π∗ transitions of the stable radical cation[4].

Applications in Advanced Technologies

The highly tunable electron-donating mechanism of 3-Methyl-10H-phenothiazine and its derivatives has catalyzed breakthroughs across multiple disciplines:

  • Nonaqueous Redox Flow Batteries (RFBs) : The extreme stability of the radical cation allows these molecules to serve as high-capacity, soluble redox couples (catholytes) for grid-scale energy storage[2].

  • Photoredox Catalysis : As organic photoredox catalysts, phenothiazine derivatives can be photoexcited to their singlet or triplet states, where they act as potent single-electron reductants in precision polymer synthesis and small-molecule transformations[3].

  • Biological Antioxidants : The ability to undergo reversible SET allows phenothiazines to interface safely with biological electron transport chains, such as mediating the photooxidation of NADH[3].

Conclusion

The electron donation mechanism of 3-Methyl-10H-phenothiazine is a masterclass in molecular design. By leveraging the inductive and hyperconjugative effects of a simple methyl group, researchers can simultaneously lower the thermodynamic barrier for electron transfer and kinetically stabilize the resulting radical cation. This dual-property enhancement ensures highly reversible redox cycling, cementing the molecule's utility in next-generation electrochemical and photochemical technologies.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-Methyl-10H-phenothiazine as a Redox Shuttle for Overcharge Protection in Lithium-Ion Batteries

Introduction: The Imperative for Overcharge Protection in Lithium-Ion Batteries The widespread adoption of lithium-ion batteries (LIBs) in everything from portable electronics to electric vehicles has underscored the cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Overcharge Protection in Lithium-Ion Batteries

The widespread adoption of lithium-ion batteries (LIBs) in everything from portable electronics to electric vehicles has underscored the critical need for robust safety mechanisms. One of the most significant risks in LIB operation is overcharging. When a battery is charged beyond its recommended voltage limit, it can lead to electrolyte decomposition, gas generation, thermal runaway, and potentially catastrophic failure.[1][2] While battery management systems (BMS) provide a primary layer of electronic protection, the development of intrinsic chemical safeguards within the cell itself offers a redundant and highly reliable safety feature.

Redox shuttles are electroactive molecules added to the electrolyte that provide this intrinsic overcharge protection.[3][4][5] These molecules are designed to have a specific oxidation potential slightly above the normal end-of-charge voltage of the battery's cathode.[6] During a normal charge cycle, the shuttle remains inert. However, in an overcharge scenario, the shuttle molecule is oxidized at the cathode surface. This oxidized species then diffuses to the anode, where it is reduced back to its neutral state. This process creates a continuous internal "shuttle" of electrons, dissipating the excess charging current as heat and clamping the cell voltage at the shuttle's redox potential, thus preventing the dangerous side reactions associated with overcharging.[3][6]

Phenothiazine and its derivatives have emerged as a promising class of redox shuttles due to their reversible electrochemical behavior and tunable redox potentials.[7][8] This guide focuses specifically on 3-Methyl-10H-phenothiazine (MPT), one of the early and effective phenothiazine-based shuttles, providing a comprehensive overview of its mechanism, application, and detailed protocols for its evaluation.[6]

Principle of Operation: The 3-Methyl-10H-phenothiazine Redox Shuttle Mechanism

The efficacy of 3-Methyl-10H-phenothiazine (MPT) as a redox shuttle is rooted in its ability to undergo a stable, reversible one-electron oxidation to form a radical cation.[8][9]

  • Normal Charging: During a standard charging process, lithium ions are extracted from the cathode (e.g., LiFePO₄) and intercalate into the anode (e.g., graphite). The MPT molecules dissolved in the electrolyte remain inactive as the cell voltage is below their oxidation potential.

  • Overcharge Condition: Once the cathode is fully lithiated, continued current application causes the cell potential to rise. When the potential at the cathode surface reaches the oxidation potential of MPT (approximately 3.5-3.9 V vs. Li/Li⁺, depending on the electrolyte), the following occurs:[8]

    • Oxidation at the Cathode: Neutral MPT molecules are oxidized to their radical cation form (MPT•⁺).

    • Diffusion: The newly formed, soluble MPT•⁺ radical cations diffuse across the separator towards the anode.

    • Reduction at the Anode: Upon reaching the anode, the MPT•⁺ radical cations are reduced back to their neutral MPT state.

This electrochemical cycle effectively creates an internal short circuit for the overcharge current, preventing the cell voltage from rising further and protecting the cell components from degradation.[3]

cluster_cathode Cathode (Positive Electrode) cluster_anode Anode (Negative Electrode) cathode Cathode Material (e.g., LiFePO₄) MPT_neutral_c MPT (Neutral) MPT_oxidized MPT•⁺ (Radical Cation) MPT_neutral_c->MPT_oxidized Oxidation V > V(shuttle) e_out e⁻ MPT_reduced MPT•⁺ (Radical Cation) MPT_oxidized->MPT_reduced Diffusion of Radical Cation anode Anode Material (e.g., Graphite) External_Circuit External Charger (Overcharge Current) anode->External_Circuit Current Out MPT_neutral_a MPT (Neutral) MPT_neutral_a->MPT_neutral_c Diffusion of Neutral Shuttle MPT_reduced->MPT_neutral_a Reduction e_in e⁻ External_Circuit->cathode Current In

Caption: Mechanism of 3-Methyl-10H-phenothiazine (MPT) redox shuttle during overcharge.

Key Performance Parameters & Characteristics

The selection and evaluation of a redox shuttle hinge on several critical parameters. The table below summarizes key data for MPT and related phenothiazine derivatives.

Parameter3-Methyl-10H-phenothiazine (MPT)N-Ethylphenothiazine (EPT)3,7-bis(trifluoromethyl)-N-ethylphenothiazineSource
Oxidation Potential (V vs. Li/Li⁺) ~3.8 V~3.8 V~4.3 V[3][4]
Solubility in Carbonate Electrolytes ModerateModerateHigh[4]
Stability of Radical Cation GoodGoodExcellent[10][11]
Overcharge Cycles (100% overcharge) >100 cycles in LiFePO₄/LTO cellsVariable, depends on conditions>50 cycles in NCA/graphite cells[1][3][6]
Diffusion Coefficient (cm²/s) ~2-4 x 10⁻⁶ (typical for small molecules)~2.9 x 10⁻⁶Not specified, but sufficient for high rates[2][12]

Causality Behind Parameter Importance:

  • Oxidation Potential: This is the most crucial parameter. The potential must be higher than the cathode's end-of-charge voltage to avoid interfering with normal operation but low enough to activate before damaging potentials are reached.[6] Functionalizing the phenothiazine core with electron-withdrawing groups can increase this potential for use with higher voltage cathodes.[1][4]

  • Stability of the Radical Cation: The shuttle's lifetime is directly linked to the chemical stability of its oxidized form (the radical cation).[10][13] Degradation of this species is a primary failure mechanism, leading to a loss of overcharge protection.[10][14]

  • Solubility: The shuttle must be sufficiently soluble in the battery electrolyte to sustain the required shuttle current. Poor solubility limits the amount of overcharge current that can be dissipated.[4][11]

  • Diffusion Coefficient: A higher diffusion coefficient allows the shuttle molecules (both neutral and oxidized) to move more quickly between the electrodes, enabling protection at higher overcharge currents (C-rates).[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and in-cell evaluation of 3-Methyl-10H-phenothiazine.

Protocol 4.1: Synthesis of 3-Methyl-10H-phenothiazine

While commercially available, MPT can be synthesized via several routes. A common method involves the condensation of a substituted diphenylamine. The following is a representative procedure adapted from literature.[15]

Materials:

  • 2-Amino-5-methylbenzenethiol

  • o-Halonitrobenzene (e.g., 2-chloronitrobenzene)

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., DMF or NMP)

  • Reducing agent for subsequent steps (not detailed here)

Procedure:

  • Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-5-methylbenzenethiol (1 equivalent) and o-halonitrobenzene (1.1 equivalents) in a suitable high-boiling polar aprotic solvent (e.g., DMF).

  • Add Base: Add anhydrous potassium carbonate (2-3 equivalents) to the mixture. The base acts as a scavenger for the acid generated during the condensation.

  • Heating: Heat the reaction mixture to reflux (typically 120-150°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. The intermediate sulfide can then be cyclized and reduced to yield the final phenothiazine structure. Further purification is typically achieved by column chromatography or recrystallization.

Protocol 4.2: Electrochemical Characterization by Cyclic Voltammetry (CV)

CV is essential for determining the redox potential and electrochemical reversibility of the shuttle.

Materials & Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy Carbon or Platinum disk electrode

  • Counter Electrode: Platinum wire

  • Reference Electrode: Lithium metal foil (handle in an inert atmosphere)

  • Electrolyte: Standard battery electrolyte (e.g., 1.2 M LiPF₆ in EC:EMC 3:7 wt%)[12]

  • 3-Methyl-10H-phenothiazine (MPT)

  • Argon-filled glovebox

Procedure:

  • Electrolyte Preparation: Inside an argon-filled glovebox, prepare a solution of MPT (typically 1-10 mM) in the battery electrolyte. A control sample of pure electrolyte should also be prepared.

  • Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina slurry on a polishing pad, sonicate in deionized water and ethanol, and dry thoroughly before transferring into the glovebox.

  • Cell Assembly: Assemble the three-electrode cell inside the glovebox. Ensure the Li metal reference is freshly cut to expose a clean surface.

  • CV Measurement:

    • Set the potential window to scan a range that encompasses the expected redox event (e.g., 3.0 V to 4.5 V vs. Li/Li⁺).[16]

    • Perform an initial scan on the pure electrolyte to identify any background signals.

    • Run the CV on the MPT-containing electrolyte at a typical scan rate of 20-100 mV/s.[2][16]

    • Perform scans at various rates (e.g., 10, 20, 50, 100, 200 mV/s) to analyze the diffusion-controlled nature of the redox process.[12]

  • Data Analysis: The oxidation potential is determined from the anodic peak potential (Epa), and the reduction potential from the cathodic peak potential (Epc). A reversible couple will have a peak separation (ΔEp = Epa - Epc) close to 59/n mV (where n=1 electron).

Protocol 4.3: Coin Cell Assembly and Overcharge Testing

Materials & Equipment:

  • Coin cell components (CR2032 cases, spacers, springs)

  • Cathode: LiFePO₄ coated on aluminum foil

  • Anode: Graphite coated on copper foil

  • Separator: Microporous polymer (e.g., Celgard)

  • Electrolyte: 1.2 M LiPF₆ in EC:EMC (3:7 wt%) with 0.05 - 0.2 M MPT added.[12]

  • Crimping machine

  • Battery cycler (e.g., Maccor, Arbin)[2][12]

  • Argon-filled glovebox

Procedure:

  • Electrode and Separator Preparation: Punch circular electrodes and separators of the appropriate size (e.g., 15 mm for cathode, 16 mm for anode, 19 mm for separator). Dry all components under vacuum at an elevated temperature (e.g., 80-120°C) overnight to remove moisture.

  • Cell Assembly (in Glovebox):

    • Place the cathode in the bottom can of the coin cell.

    • Dispense a few drops of the MPT-containing electrolyte onto the cathode surface.

    • Place the separator on top of the wetted cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the anode on top of the separator.

    • Add the spacer and spring.

    • Carefully place the top cap and crimp the cell to seal it.

  • Formation Cycling: Perform 1-2 slow C-rate (e.g., C/20) charge-discharge cycles within the normal operating voltage window of the cell (e.g., 3.0 V to 3.6 V for LiFePO₄/graphite) to form a stable solid-electrolyte interphase (SEI).

  • Overcharge Testing:

    • Charge the cell at a constant current (e.g., C/10) for a duration equivalent to 200% of its nominal capacity (i.e., 100% overcharge).[1][12] For example, a 10-hour charge for a C/10 rate.

    • During this step, monitor the voltage profile. A successful shuttle will clamp the voltage at its oxidation potential.

    • After the overcharge period, rest the cell for a short period (e.g., 30 seconds).[12]

    • Discharge the cell at the same C-rate (e.g., C/10) to a lower cutoff voltage (e.g., 3.0 V).

    • Repeat this charge-overcharge-discharge cycle until the cell voltage during charging exceeds a set upper limit (e.g., 5.0 V), which indicates shuttle failure.[1][12]

cluster_prep Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing A Prepare MPT-Doped Electrolyte C Stack Cell Components (Cathode, Separator, Anode) A->C B Dry Electrodes & Separators B->C D Add Electrolyte C->D E Crimp Coin Cell D->E F Formation Cycles (e.g., C/20, 2 cycles) E->F G Overcharge Cycling (e.g., C/10 Charge for 200% SOC) F->G H Monitor Voltage Plateau G->H I Discharge to Cutoff (e.g., C/10 to 3.0V) H->I I->G Next Cycle J Repeat Until Failure (V > 5.0V) I->J

Caption: Experimental workflow for evaluating MPT as a redox shuttle.

Data Analysis and Troubleshooting

Interpreting Overcharge Data:

  • Voltage Plateau: The key signature of a working redox shuttle is a flat voltage plateau during the overcharge portion of the charge cycle. The voltage of this plateau corresponds to the shuttle's oxidation potential.

  • Cycle Life: The number of cycles the battery can endure before the voltage during charging shoots up past the plateau to the upper voltage limit (e.g., 5V) defines the shuttle's operational lifetime.

  • Capacity and Efficiency: Monitor the discharge capacity and coulombic efficiency over cycles. A stable shuttle should have minimal impact on the cell's normal performance. A gradual fade may indicate slower, cumulative degradation.

Common Issues and Troubleshooting:

IssuePotential Cause(s)Suggested Solution(s)
No Voltage Plateau Observed Insufficient shuttle concentration; Shuttle oxidation potential is too high for the cathode; Shuttle is unstable and degraded immediately.Increase shuttle concentration; Verify shuttle potential with CV; Ensure anhydrous conditions during cell assembly.
Premature Shuttle Failure (Few Cycles) Instability of the radical cation (MPT•⁺); Irreversible side reactions with electrolyte or electrodes.[10][14]Post-mortem analysis (GC-MS, NMR of electrolyte) can identify degradation products[13][14]; Consider structural modifications to the phenothiazine core to improve stability.
Low Shuttle Current (Voltage rises slowly during overcharge) Low shuttle concentration; Poor solubility of the shuttle; Low diffusion coefficient.Increase shuttle concentration (check solubility limits); Use co-solvents to improve solubility; Operate at a lower C-rate.
Rapid Capacity Fade Shuttle or its degradation products are reacting with the SEI or electrodes.Analyze electrodes post-mortem (XPS, SEM); Evaluate different electrolyte additives that may improve SEI stability in the presence of the shuttle.

Safety Precautions

  • Chemical Handling: Phenothiazine derivatives should be handled with care. Consult the Safety Data Sheet (SDS) before use. Avoid inhalation of powders and skin contact.

  • Lithium Metal: Lithium metal is highly reactive with water and air. It must be handled exclusively inside an argon-filled glovebox.

  • Electrolyte: LiPF₆-based electrolytes are corrosive and toxic. The salt can react with trace moisture to produce hydrofluoric acid (HF). Always handle in an inert, dry environment and wear appropriate PPE.

  • Cell Disassembly: Post-mortem analysis requires carefully opening a charged cell, which carries significant risk. This should only be done in a glovebox after fully discharging the cell.

References

  • Godet-Bar, T., et al. (2015). Electrochemical and ab initio investigations to design a new phenothiazine based organic redox polymeric material for metal-ion battery cathodes. Physical Chemistry Chemical Physics, 17(38), 25283-96. [Link]

  • Casselman, M. D., et al. (2015). The Fate of Phenothiazine-Based Redox Shuttles in Lithium-Ion Batteries. Physical Chemistry Chemical Physics, 17(10), 6905-12. [Link]

  • On the Stability and Reactivity of Phenothiazine-Based Redox Shuttles for Overcharge Protection. Request PDF on ResearchGate. [Link]

  • Odom, S. A. (2021). Overcharge Protection of Lithium-Ion Batteries with Phenothiazine Redox Shuttles. New Journal of Chemistry, 45(8), 3750-3755. [Link]

  • Lacey, M. J. (2016). The Li–S battery: an investigation of redox shuttle and self-discharge behaviour with LiNO3-containing electrolytes. RSC Advances, 6, 3632–3641. [Link]

  • Casselman, M. D., et al. (2015). The fate of phenothiazine-based redox shuttles in lithium-ion batteries. Physical Chemistry Chemical Physics, 17(10), 6905-12. [Link]

  • Naoi, K., et al. (2024). Battery deactivation with redox shuttles for safe and efficient recycling. Scientific Reports, 14(1), 3589. [Link]

  • Casselman, M. D., et al. (2015). The fate of phenothiazine-based redox shuttles in lithium-ion batteries. Physical Chemistry Chemical Physics, 17, 6905-6912. [Link]

  • Güler, M., et al. (2009). Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl. Talanta, 80(2), 659-664. [Link]

  • Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. ChemRxiv. [Link]

  • Kaur, A. P., et al. (2016). Overcharge protection of lithium-ion batteries above 4 V with a perfluorinated phenothiazine derivative. Energy & Environmental Science, 9(4), 1296-1299. [Link]

  • Wang, Y., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 29(13), 3020. [Link]

  • Kaur, A. P., et al. (2015). N-substituted phenothiazine derivatives: how the stability of the neutral and radical cation forms affects overcharge performance in lithium-ion batteries. Journal of Materials Chemistry A, 3(21), 11448-11457. [Link]

  • Schmidt, R., et al. (2025). Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries. Accounts of Materials Research. [Link]

  • Overcharge Protection Above 4 V with Phenothiazine Redox Shuttles. Request PDF on ResearchGate. [Link]

  • Odom, S. A. (2021). Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles. New Journal of Chemistry. [Link]

  • Dahn, J. R., et al. (2005). Lithium-ion batteries store the greatest energy per volume. The Electrochemical Society Interface, 14(4), 26-30. [Link]

  • Cîrcu, V., et al. (2016). Electrochemical behavior and applications of phenothiazine derivatives based on BIS-(10H- Phenothiazin-3-YL)-Methane. Revista de Chimie, 67(2), 243-247. [Link]

  • Dahn, J. R., et al. (2006). Substituted phenothiazine redox shuttles for rechargeable lithium-ion cell.
  • Radi, A., & El-Anwar, F. (2008). Electrochemical Oxidation of Phenothiazine Derivatives at Glassy Carbon Electrodes and Their Differential Pulse and Square-wave Voltammetric Determination in Pharmaceuticals. International Journal of Electrochemical Science, 3, 789-805. [Link]

  • Moran, M., & Williams, A. L. (1961). Synthesis of phenothiazine derivatives for antioxidant studies. Naval Research Lab Washington D.C.[Link]

  • Ergun, S., et al. (2014). Controlling Oxidation Potentials in Redox Shuttle Candidates for Lithium-Ion Batteries. The Journal of Physical Chemistry C, 118(27), 14824–14832. [Link]

  • Richardson, T. J., & Ross, P. N. (1997). REDOX SHUTTLE ADDITIVES FOR OVERCHARGE PROTECTION IN LITHIUM BATTERIES. Lawrence Berkeley National Lab., CA (US). [Link]

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. RSC Advances. [Link]

  • Method for preparing 3-acetyl-10-alkyl phenothiazine.
  • Thomas, L., et al. (2006). Synthesis of 1- and 3-methyl phenothiazines. Indian Journal of Chemistry, 45B, 2141-2144. [Link]

Sources

Application

Application Note: Protocols for N-Alkylation and Functionalization of 3-Methyl-10H-phenothiazine

Introduction and Mechanistic Rationale 3-Methyl-10H-phenothiazine (CAS: 3939-47-7) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry for the development of neuroleptic and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

3-Methyl-10H-phenothiazine (CAS: 3939-47-7) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry for the development of neuroleptic and antiemetic agents, as well as in materials science for synthesizing metal-free organic dyes and Dye-Sensitized Solar Cells (DSSCs) [2].

The phenothiazine core is characterized by its electron-rich nitrogen and sulfur atoms, which adopt a unique non-planar "butterfly" conformation. This structural feature is highly advantageous as it suppresses molecular aggregation and excimer formation in solid-state applications [2]. However, to fully unlock its pharmacological or optoelectronic potential, the secondary amine at the N-10 position must be functionalized.

Mechanistic Rationale for N-Alkylation: The N-H proton of phenothiazine is only weakly acidic. Therefore, successful N-alkylation requires strategic base selection to generate the reactive phenothiazine anion. Once alkylated, the electron-donating nature of the N-alkyl group further activates the aromatic rings toward electrophilic aromatic substitution. Because the C-3 position is already sterically and electronically blocked by a methyl group in 3-Methyl-10H-phenothiazine, downstream functionalization (such as formylation) is highly regioselective, directing electrophiles predominantly to the C-7 position [3].

Strategic Workflow

Workflow SM 3-Methyl-10H-phenothiazine (Starting Material) Base Deprotonation (NaH or NaOH/PTC) SM->Base Base Addition Anion Phenothiazine Anion (Reactive Intermediate) Base->Anion - H+ Alkylation SN2 Alkylation (+ Alkyl Halide) Anion->Alkylation Nucleophilic Attack Product N-Alkyl-3-methyl- 10H-phenothiazine Alkylation->Product - Halide Salt Functionalization C-7 Formylation (Vilsmeier-Haack) Product->Functionalization Electrophilic Substitution

Workflow for N-alkylation and regioselective C-7 functionalization of 3-Methyl-10H-phenothiazine.

Experimental Methodologies: N-Alkylation Protocols

To accommodate various laboratory constraints and scale requirements, three self-validating protocols are provided.

Protocol A: Classical Thermal N-Alkylation (Anhydrous Conditions)

Causality & Design: Sodium hydride (NaH) is utilized to irreversibly deprotonate the phenothiazine nitrogen. The evolution of hydrogen gas drives the equilibrium completely to the right. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the phenothiazine anion "naked" and highly nucleophilic for a rapid attack on the alkyl halide.

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon balloon.

  • Deprotonation: Dissolve 10.0 mmol of 3-Methyl-10H-phenothiazine in 30 mL of anhydrous DMF. Cool the solution to 0°C using an ice bath. Slowly add 12.0 mmol of NaH (60% dispersion in mineral oil) in small portions. Self-Validation: Observe the evolution of gas. Stir for 30 minutes at room temperature until gas evolution ceases, indicating complete anion formation.

  • Alkylation: Dropwise add 11.0 mmol of the desired alkyl halide (e.g., 1-bromohexane). Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction completion via TLC (Hexane:EtOAc 9:1).

  • Quench & Work-up: Cool to 0°C and carefully quench with 10 mL of saturated aqueous . Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over anhydrous , and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to yield the pure N-alkylated product.

Protocol B: Phase-Transfer Catalysis (PTC)

Causality & Design: For moisture-sensitive operations or large-scale syntheses where NaH poses a safety risk, PTC is a robust alternative. A biphasic system is employed where Tetrabutylammonium bromide (TBAB) acts as a lipophilic shuttle, transporting the hydroxide ion from the aqueous phase into the organic phase to deprotonate the substrate[1, 4].

Step-by-Step Procedure:

  • Biphasic Setup: In a round-bottom flask, dissolve 10.0 mmol of 3-Methyl-10H-phenothiazine and 12.0 mmol of the alkyl halide in 40 mL of toluene (or 4-methylpentan-2-one).

  • Catalyst & Base Addition: Add 0.5 mmol of TBAB (5 mol% catalyst) followed by 20 mL of a 50% (w/w) aqueous NaOH solution.

  • Reaction: Vigorously stir the biphasic mixture at ambient temperature (or up to 60°C for sterically hindered halides) for 24–48 hours [1]. Self-Validation: Vigorous stirring is mandatory to maximize the interfacial surface area for efficient phase transfer.

  • Phase Separation: Transfer to a separatory funnel, dilute with water, and separate the organic phase. Extract the aqueous layer once with toluene. Dry the combined organic layers over and concentrate.

Protocol C: Microwave-Assisted Synthesis

Causality & Design: Microwave irradiation provides uniform dielectric heating, directly exciting the polar solvent and reagents. This accelerates the reaction rate exponentially compared to conductive heating, overcoming the activation energy barrier for sterically hindered substrates while minimizing thermal degradation[1, 3].

Step-by-Step Procedure:

  • Vial Preparation: In a microwave-safe reactor vial, combine 2.0 mmol of 3-Methyl-10H-phenothiazine, 3.0 mmol of alkyl halide, 4.0 mmol of anhydrous , and 5 mL of acetonitrile (or DMF).

  • Irradiation: Seal the vial and irradiate at 120°C for 15–20 minutes (power settings optimized per instrument).

  • Isolation: Filter the mixture to remove the inorganic salts, wash the filter cake with dichloromethane, and concentrate the filtrate for chromatography.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the three N-alkylation methodologies, allowing researchers to select the optimal route based on their specific constraints [1].

ProtocolBase / CatalystSolvent SystemTemp (°C)TimeTypical YieldKey Advantage
A: Classical Thermal NaH (60% in oil)Anhydrous DMF0 to 604–6 h80–90%Highly efficient for unreactive alkyl halides; fast completion.
B: Phase-Transfer (PTC) 50% NaOH / TBABToluene / WaterAmbient24–48 h70–85%Avoids strictly anhydrous conditions; highly scalable and safe.
C: Microwave-Assisted Anhydrous Acetonitrile120 (MW)15–20 min75–90%Extremely rapid; greener conditions; minimizes side reactions.

Downstream Functionalization: Regioselective C-7 Formylation

Once the N-alkylation is complete, the molecule is primed for further elaboration. A common and highly valuable transformation is the Vilsmeier-Haack formylation to introduce an aldehyde group, which serves as a handle for Knoevenagel condensations in dye synthesis.

Causality & Design: The Vilsmeier reagent (chloromethyleniminium ion) is formed in situ from Phosphorus oxychloride ( ) and DMF. Because the C-3 position is blocked by the methyl group, the electron-donating N-alkyl group directs the electrophilic aromatic substitution predominantly to the para-position of the unsubstituted ring, yielding the C-7 carbaldehyde[3].

Protocol:

  • Reagent Formation: Cool 5.0 mL of anhydrous DMF to 0°C under argon. Dropwise add 1.2 equivalents of . Stir for 30 minutes to ensure complete formation of the Vilsmeier complex (solution turns pale yellow/orange).

  • Electrophilic Attack: Dissolve 1.0 equivalent of the N-alkyl-3-methyl-10H-phenothiazine in 2 mL of 1,2-dichloroethane (DCE) and add it dropwise to the complex. Heat the mixture to 90°C for 4–6 hours.

  • Hydrolysis: Cool the reaction to room temperature and pour it over crushed ice. Neutralize slowly with saturated aqueous sodium acetate or until pH ~7. Extract with dichloromethane, dry, and purify to isolate the 10-alkyl-3-methyl-10H-phenothiazine-7-carbaldehyde.

Troubleshooting and Optimization

Observed IssueMechanistic CauseOptimization Strategy
Low Yield / Incomplete Conversion Traces of moisture quenching the phenothiazine anion (Protocol A) or degraded alkyl halide.Ensure glassware is flame-dried. Titrate NaH to confirm activity. Alternatively, switch to the moisture-tolerant PTC method (Protocol B).
Formation of Sulfoxides (S-Oxidation) The electron-rich sulfur atom is highly susceptible to oxidation by atmospheric oxygen at elevated temperatures.Degas all solvents prior to use. Perform the reaction strictly under an inert argon atmosphere. Avoid prolonged heating.
Poor Regioselectivity in Formylation Insufficient activation of the ring or competitive attack at ortho positions.Ensure complete N-alkylation before formylation. Maintain strict temperature control (0°C during reagent formation, controlled heating during attack).

References

  • ACS Publications. Access to Phenothiazine Derivatives via Iodide-Mediated Oxidative Three-Component Annulation Reaction.[Link]

  • Canadian Science Publishing. On the microwave-assisted synthesis of acylphenothiazine derivatives — Experiment versus theory synergism.[Link]

  • lew.ro. WALKING ON THE SURFACE OF PHENOTHIAZINES: A COMBINED EXPERIMENTAL AND THEORETICAL APPROACH.[Link]

Method

Application Note: 3-Methyl-10H-phenothiazine as a Core Scaffold for High-Performance OLED Hole-Transporting Layers

Executive Summary The development of highly efficient, solution-processable Organic Light-Emitting Diodes (OLEDs) relies heavily on the morphological and electronic stability of the Hole-Transporting Layer (HTL). 3-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly efficient, solution-processable Organic Light-Emitting Diodes (OLEDs) relies heavily on the morphological and electronic stability of the Hole-Transporting Layer (HTL). 3-Methyl-10H-phenothiazine (CAS: 3939-47-7) has emerged as a highly versatile, electron-rich heterocyclic building block for synthesizing next-generation Hole-Transporting Materials (HTMs)[1][2]. This application note details the mechanistic rationale, synthetic functionalization, and device fabrication protocols required to integrate 3-Methyl-10H-phenothiazine derivatives into state-of-the-art OLED architectures.

Mechanistic Insights: The Phenothiazine Core in Optoelectronics

To understand the utility of 3-Methyl-10H-phenothiazine, one must analyze its structural causality in the context of optoelectronic performance:

  • The "Butterfly" Conformation: Unlike planar arylamines, the presence of the sulfur and nitrogen heteroatoms in the central ring forces the phenothiazine core into a folded, non-planar "butterfly" geometry[3][4]. This steric bulk is critical; it prevents tight intermolecular π−π stacking in the solid state. Consequently, it suppresses the formation of excimers (excited dimers) that typically quench luminescence and cause severe efficiency roll-off at high current densities[4].

  • Electronic Tuning via the 3-Methyl Group: The methyl group at the 3-position serves two vital functions. First, it exerts a mild inductive electron-donating (+I) effect, which slightly raises the Highest Occupied Molecular Orbital (HOMO) level compared to unsubstituted phenothiazine. This reduces the hole-injection barrier from the anode[5][6]. Second, it blocks one of the most reactive electrophilic sites on the ring, preventing unwanted 3,3'-dimerization during device operation and thereby enhancing the electrochemical stability of the HTM[6].

  • Thermal Stability: When the 10H-nitrogen is functionalized with bulky aromatic cores (e.g., spirobifluorene or diarylfluorene), the resulting macromolecular HTMs exhibit exceptionally high glass transition temperatures ( Tg​>150∘C )[4][7]. This prevents the crystallization of the HTL under Joule heating during prolonged OLED operation.

Material Specifications & Optoelectronic Data

The transformation of the small-molecule precursor into a macromolecular HTM drastically alters its physical properties, optimizing it for thin-film device integration.

Table 1: Comparative Optoelectronic Properties

Property 3-Methyl-10H-phenothiazine (Precursor) Typical Phenothiazine-Spiro HTM Causality / Significance in OLEDs
Molecular Weight 213.30 g/mol > 800 g/mol High MW prevents film crystallization and phase separation.
HOMO Level ~ -5.10 eV -5.20 to -5.30 eV Perfectly aligns with PEDOT:PSS (-5.0 eV) to minimize injection barriers.

| Triplet Energy ( ET​ ) | ~ 2.8 eV | > 2.6 eV | High ET​ confines excitons within the Emissive Layer (EML). | | Glass Transition ( Tg​ ) | N/A (Crystalline Solid) | > 150 °C | Ensures morphological stability under thermal stress[4][7]. |

Synthesis Protocol: Functionalization of 3-Methyl-10H-phenothiazine

To utilize 3-Methyl-10H-phenothiazine in an OLED, it is typically N-arylated to a central core to form a starburst or linear HTM[3][4]. The following protocol describes a standard Buchwald-Hartwig cross-coupling to a spirobifluorene core.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 3-Methyl-10H-phenothiazine (2.2 eq), 2,7-dibromo-9,9'-spirobifluorene (1.0 eq), Pd2​(dba)3​ catalyst (0.05 eq), tri-tert-butylphosphine ligand (0.1 eq), and sodium tert-butoxide (3.0 eq)[4].

  • Reaction: Dissolve the mixture in anhydrous, degassed toluene. Reflux the solution at 110 °C for 24 hours under a continuous argon atmosphere.

    • Causality: The bulky phosphine ligand facilitates the oxidative addition of the aryl bromide, while the strong base deprotonates the 10H-nitrogen, allowing transmetalation and subsequent reductive elimination[4].

  • Purification: Quench the reaction with water, extract with dichloromethane (DCM), and wash with brine. Purify the crude product via silica gel column chromatography using a Hexane/DCM (4:1) eluent system.

  • Self-Validation: Confirm the successful N-arylation via 1H NMR spectroscopy. The critical validation marker is the complete disappearance of the N-H proton singlet at ~8.6 ppm, alongside the appearance of the spirobifluorene aromatic protons[5].

SynthesisWorkflow A 3-Methyl-10H-phenothiazine (Precursor) C Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, Base) A->C B Aryl Halide Core (e.g., Spirobifluorene) B->C D Macromolecular HTM (High Tg, Tuned HOMO) C->D Reflux, 24h Yield >80%

Fig 1: Synthetic pathway for functionalizing 3-Methyl-10H-phenothiazine into a macromolecular HTM.

Device Fabrication Protocol: Solution-Processed OLED

Phenothiazine derivatives possess excellent solubility in common organic solvents, making them ideal candidates for low-cost, large-area solution processing (spin-coating)[3][8].

Step 1: Substrate Preparation

  • Clean Indium Tin Oxide (ITO) coated glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

  • Causality: This rigorous cleaning removes organic contaminants and particulates that act as shunt paths, causing leakage currents[9].

  • Treat the substrates with UV-Ozone for 20 minutes to increase the ITO work function and improve surface wettability for the subsequent aqueous layer.

Step 2: Hole Injection Layer (HIL) Deposition

  • Spin-coat PEDOT:PSS (filtered through a 0.45 µm PVDF filter) at 4000 rpm for 30 seconds.

  • Anneal the substrates at 150 °C for 20 minutes in ambient air.

  • Causality: Annealing drives off residual water. The PEDOT:PSS layer smooths the rough ITO surface and provides an intermediate work function step (~5.0 eV) to facilitate hole injection[9][10].

Step 3: Hole Transporting Layer (HTL) Deposition

  • Transfer the substrates to an N2​ -filled glovebox ( O2​,H2​O<0.1 ppm)[9].

  • Dissolve the synthesized phenothiazine HTM in anhydrous chlorobenzene (5 mg/mL). Filter the solution through a 0.2 µm PTFE filter.

  • Spin-coat the solution onto the HIL at 2500 rpm for 20 seconds.

  • Anneal at 100 °C for 15 minutes to remove the chlorobenzene solvent.

  • Self-Validation: Inspect the resulting film under a cross-polarized optical microscope. A completely dark, featureless field of view confirms a defect-free, amorphous film, validating the material's high Tg​ and excellent film-forming properties[3][11].

Step 4: Vacuum Deposition of EML, ETL, and Cathode

  • Transfer the substrates to a vacuum thermal evaporator without breaking the inert atmosphere. Pump down to a base pressure of <5×10−6 Torr[9][10].

  • Deposit the Emissive Layer (EML), e.g., CBP doped with a phosphorescent emitter like Ir(ppy)3​ (30 nm).

  • Deposit the Electron Transporting Layer (ETL), e.g., TPBi (30 nm)[9].

  • Deposit Lithium Fluoride (LiF) (1 nm) followed by Aluminum (100 nm) to form the cathode.

  • Causality: The ultra-thin LiF layer lowers the electron injection barrier from the Al cathode into the ETL via dipole formation, balancing the charge carriers in the EML[9][12].

EnergyLevelAlignment Anode ITO Anode Work Function: -4.8 eV HIL PEDOT:PSS (HIL) HOMO: -5.0 eV Anode->HIL HTL Phenothiazine-based HTL HOMO: -5.2 eV | LUMO: -2.3 eV HIL->HTL EML Emissive Layer (EML) HOMO: -5.8 eV | LUMO: -2.8 eV HTL->EML ETL TPBi (ETL) HOMO: -6.2 eV | LUMO: -2.7 eV EML->ETL Cathode LiF / Al Cathode Work Function: -4.2 eV ETL->Cathode

Fig 2: Energy level alignment of an OLED architecture utilizing a phenothiazine-based HTL.

Performance Metrics & Troubleshooting

OLEDs fabricated with phenothiazine-based HTMs consistently outperform standard reference devices (e.g., those using NPB) due to their superior hole mobility and thermal stability[3][4].

Table 2: Comparative OLED Device Performance (Data synthesized from standard green phosphorescent OLED benchmarks) | HTL Material | Turn-On Voltage (V) | Max Current Efficiency (cd/A) | Max EQE (%) | LT50​ Lifetime (h at 1000 cd/m2 ) | | :--- | :--- | :--- | :--- | :--- | | NPB (Reference) | 4.2 | 32.8 | 11.4 | 151 | | Phenothiazine HTM | 3.8 | 38.4 | 13.4 | 465 |

Troubleshooting Guide:

  • High Turn-On Voltage (> 5.0 V): Indicates a severe charge injection barrier. Verify the HOMO level of your specific phenothiazine derivative via Cyclic Voltammetry (CV). Ensure the UV-Ozone treatment of the ITO was sufficient[9].

  • Poor Film Morphology (Cloudy Films): Suggests solvent evaporation was too rapid or the molecular weight of the synthesized HTM is too low. Switch to a higher boiling point solvent (e.g., from THF to chlorobenzene) to slow the drying kinetics[11].

References

  • Solution-processable phenothiazine and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs. RSC Publishing. 3

  • Utilizing a Spiro Core with Acridine- and Phenothiazine-Based New Hole Transporting Materials for Highly Efficient Green Phosphorescent Organic Light-Emitting Diodes. MDPI. 4

  • Phenyl-naphthyl amine effect of new phenothiazine derivatives with high T(g) for hole injection and hole transporting materials. PubMed. 7

  • Access to Phenothiazine Derivatives via Iodide-Mediated Oxidative Three-Component Annulation Reaction. ACS Publications. 5

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. PMC. 9

  • Indolocarbazole-Based Photo-Crosslinkable Hole-Transporting Layer for Efficient Solution-Processed Organic Light-Emitting Diodes. Semantic Scholar. 12

  • 3-methyl-10H-phenothiazine | CAS#:3939-47-7. Chemsrc. 1

  • On the microwave-assisted synthesis of acylphenothiazine derivatives — Experiment versus theory synergism. Canadian Science Publishing. 6

  • Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. ACS Publications. 11

  • 3939-47-7 | 3-methyl-10H-phenothiazine. ChemIndex. 2

Sources

Application

Electrochemical characterization methods for 3-Methyl-10H-phenothiazine

Application Note: Advanced Electrochemical Characterization of 3-Methyl-10H-phenothiazine Executive Summary & Scientific Context 3-Methyl-10H-phenothiazine (3-MPT) is a highly versatile, electron-rich heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Electrochemical Characterization of 3-Methyl-10H-phenothiazine

Executive Summary & Scientific Context

3-Methyl-10H-phenothiazine (3-MPT) is a highly versatile, electron-rich heterocyclic compound utilized extensively in organic photoredox catalysis, redox flow batteries, and pharmaceutical development[1][2]. The presence of the electron-donating methyl group at the 3-position subtly modulates the highest occupied molecular orbital (HOMO) energy level, lowering the oxidation potential relative to the unsubstituted parent phenothiazine. Understanding its precise electrochemical behavior—specifically its reversible single-electron oxidation to a stable radical cation—is paramount for optimizing its efficacy as a photoredox catalyst in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)[2] and as a high-potential posolyte in energy storage systems[1].

Mechanistic Causality in Electrochemical Interrogation

To establish a self-validating analytical system, we must employ a multi-technique approach that not only measures potentials but verifies the chemical reversibility of the system:

  • Cyclic Voltammetry (CV): Serves as the primary diagnostic tool to evaluate thermodynamic redox potentials ( E1/2​ ) and the kinetic reversibility of the electron transfer. Causality Check: The formation of the 3-MPT radical cation ( 3-MPT∙+ ) is highly sensitive to nucleophilic attack. Therefore, CV must be conducted in strictly anhydrous aprotic solvents to prevent irreversible degradation pathways, such as sulfoxide formation[3].

  • Differential Pulse Voltammetry (DPV): By sampling the current just before the potential step changes, DPV eliminates non-faradaic background charging currents. This provides high-resolution peak potentials and enables trace quantitative analysis of 3-MPT degradation products[3].

  • Internal Calibration: Electrochemical potentials are highly solvent-dependent. Spiking the analyte solution with Ferrocene (Fc) post-measurement ensures that all 3-MPT potentials are referenced to the universally accepted Fc/Fc+ redox couple, guaranteeing inter-laboratory reproducibility[4].

Mechanism N1 3-MPT (Neutral) N2 3-MPT•+ (Radical Cation) N1->N2 -e- E ~ 0.74V vs SCE N2->N1 +e- Reversible N3 3-MPT2+ (Dication) N2->N3 -e- E > 1.2V N4 Sulfoxide (Degradation) N2->N4 + H2O Irreversible

Electrochemical oxidation pathway of 3-MPT highlighting the reversible radical cation formation.

Self-Validating Experimental Workflows

Protocol A: Preparation of the Electrochemical Cell
  • Solvent & Electrolyte: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) or tetrabutylammonium tetrafluoroborate ( Bu4​NBF4​ ) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM)[4][5]. Note: Bu4​NPF6​ must be recrystallized from ethanol and dried under vacuum at 110 °C for 24 hours prior to use to ensure absolute removal of moisture.

  • Analyte Concentration: Prepare a 1.0 mM solution of 3-Methyl-10H-phenothiazine in the supporting electrolyte solution[4].

  • Electrode Setup:

    • Working Electrode (WE): Glassy Carbon (GC) electrode (3 mm diameter). Polish with 0.05 µm alumina slurry on a microcloth, sonicate in Milli-Q water and ethanol for 5 minutes each to remove residual particulates, and dry with a stream of N2​ [3].

    • Counter Electrode (CE): Platinum wire (flame-annealed prior to use to remove organic contaminants)[5].

    • Reference Electrode (RE): Non-aqueous Ag/Ag+ (0.01 M AgNO3​ in MeCN) or an Ag/AgCl quasi-reference electrode[4].

  • Deoxygenation: Sparge the assembled cell with high-purity Argon or N2​ for 15 minutes. Dissolved oxygen acts as an interfering reducible species and a radical scavenger, which will skew the cathodic return wave[5]. Maintain a blanket of inert gas during measurements.

Protocol B: Cyclic Voltammetry (CV) & DPV Execution
  • Background Scan: Record a blank CV of the electrolyte solution from -0.5 V to +1.2 V at 50 mV/s to verify an electrochemically silent background window.

  • Analyte Scan: Introduce the 3-MPT solution. Scan anodically from 0.0 V to +1.0 V, then reverse the scan to -0.2 V. A reversible redox couple should be observed.

  • Kinetic Validation (Scan Rate Study): Record voltammograms at varying scan rates ( v = 10, 25, 50, 100, 250, 500 mV/s)[3]. Plot the anodic peak current ( Ipa​ ) versus the square root of the scan rate ( v1/2 ). A linear relationship confirms that the electron transfer is a diffusion-controlled process governed by the Randles-Sevcik equation, validating the mobility of the analyte[3].

  • High-Resolution DPV: Switch the potentiostat to DPV mode. Set pulse amplitude to 50 mV, pulse width to 50 ms, and step potential to 4 mV. Scan from 0.0 V to +1.0 V to precisely isolate the formal potential ( E0′ ).

  • In-Situ Calibration: Post-measurement, spike the cell with 1.0 mM Ferrocene. Record a final CV and reference all 3-MPT potentials against the observed E1/2​ of the Fc/Fc+ wave[4].

Workflow A Sample Preparation (1 mM 3-MPT, 0.1M Bu4NPF6) C Deoxygenation (Argon Purge 15 min) A->C B Electrode Polishing (GC Working Electrode) B->C D Cyclic Voltammetry (Scan Rate Analysis) C->D E DPV & SWV (High-Resolution E1/2) D->E F Ferrocene Calibration (Internal Standard) E->F G Data Analysis (Randles-Sevcik & Kinetics) F->G

Step-by-step workflow for the electrochemical characterization of 3-Methyl-10H-phenothiazine.

Quantitative Benchmarking

The substitution of a methyl group at the 3-position of the phenothiazine core exerts a positive inductive effect (+I). This electronic contribution slightly destabilizes the ground state while stabilizing the resulting radical cation, thereby lowering the oxidation potential compared to the parent phenothiazine[4][5].

Table 1: Comparative Electrochemical Data of Phenothiazine Derivatives

Compound E1/2​ (Oxidation) vs. SCE E1/2​ vs. Fc/Fc+ Excited State Reduction Potential ( E∘(PC∙+/3PC∗) )Reversibility ( Ipa​/Ipc​ )
10H-Phenothiazine+0.78 V+0.40 V-1.55 V~0.95 (High)
3-Methyl-10H-phenothiazine +0.74 V +0.36 V -1.60 V ~0.98 (Excellent)
10-Methylphenothiazine+0.82 V+0.44 V-1.50 V~0.99 (Excellent)
3,7-Dimethylphenothiazine+0.68 V+0.30 V-1.65 V~0.95 (High)

Note: Data synthesized from cyclic voltammetry measurements in anhydrous MeCN/DCM[2][4][5]. The near-unity Ipa​/Ipc​ ratio for 3-MPT confirms the exceptional chemical stability of the photogenerated radical cation, validating its robust use in O-ATRP[2].

Conclusion

The electrochemical profiling of 3-Methyl-10H-phenothiazine reveals a highly reversible first oxidation event, making it an ideal candidate for redox mediation and photocatalysis[1][2]. To ensure data integrity, researchers must strictly adhere to anhydrous conditions, as the 3-MPT∙+ radical cation is highly vulnerable to nucleophilic attack by trace water[3]. Routine calibration against the ferrocene/ferrocenium couple is mandatory for cross-study validation[4].

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the reaction yield in 3-Methyl-10H-phenothiazine synthesis

Welcome to the technical support resource for the synthesis of 3-Methyl-10H-phenothiazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 3-Methyl-10H-phenothiazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental challenges. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you can achieve reliable and reproducible results.

Overview of Primary Synthetic Routes

The synthesis of the phenothiazine core is a well-established field, yet achieving high yields of specifically substituted analogues like 3-Methyl-10H-phenothiazine requires careful selection of the synthetic strategy. The three predominant pathways include:

  • Thionation of Diphenylamines: This is the most classical and direct approach, involving the reaction of a substituted diphenylamine with elemental sulfur, typically at high temperatures and often with a catalyst like iodine. While conceptually simple, it can suffer from low yields and the formation of complex side products.[1]

  • Ullmann-Type or Buchwald-Hartwig Cyclization: These modern cross-coupling strategies offer a more controlled and often higher-yielding approach. The synthesis involves an intramolecular cyclization of a pre-functionalized intermediate, such as a 2-amino-2'-halodiphenyl sulfide.[2][3] Palladium or copper catalysts are crucial for these transformations.[4][5]

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution provides an elegant route to the phenothiazine scaffold.[6][7] The reaction typically involves the rearrangement of a 2-amino-2'-nitrodiphenyl sulfide derivative, which then cyclizes.[8]

The optimal choice of route depends on factors such as substrate availability, scale, and desired purity profile. This guide will focus primarily on troubleshooting the most common challenges encountered in these pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield in the thionation of 3-methyldiphenylamine with sulfur?

A1: The single most critical factor is temperature control. The thionation reaction has a narrow optimal temperature window. Insufficient heat leads to an incomplete reaction, while excessive temperatures promote thermal degradation and the formation of intractable polymeric tars, drastically reducing the yield of the desired product. A secondary, but equally important, factor is maintaining an inert atmosphere (e.g., nitrogen or argon), as the phenothiazine nucleus is highly susceptible to oxidation, which forms the corresponding sulfoxide.[9]

Q2: I'm considering a scale-up of my synthesis. Which synthetic route is generally more amenable to industrial production?

A2: For scalability, modern cross-coupling reactions like the Buchwald-Hartwig or Ullmann cyclizations are often preferred over classical high-temperature thionation.[1] These catalyzed reactions typically proceed under milder conditions, offer better regioselectivity, and provide more consistent yields, which are critical for large-scale manufacturing.[2][3] While the initial setup and catalyst cost may be higher, the improved process control, higher purity profiles, and reduced downstream processing often make them more economically viable at scale.

Q3: How can I effectively purify crude 3-Methyl-10H-phenothiazine?

A3: The primary method for purifying 3-Methyl-10H-phenothiazine is column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexane or petroleum ether, is typically effective.[10] It is crucial to monitor the fractions closely using Thin Layer Chromatography (TLC). For stubborn impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be an effective secondary purification step.

Q4: Can the Smiles Rearrangement be used for this specific compound?

A4: Yes, the Smiles rearrangement is a viable and powerful method.[6][11] The synthesis would involve preparing an appropriate precursor, such as a 2-formamido-5-methyl-2'-nitrodiphenyl sulfide, which is then cyclized under basic conditions.[6] This method can offer excellent control over the substitution pattern, avoiding the regioselectivity issues that can sometimes plague direct thionation.

Troubleshooting Guide: Diagnosing and Solving Low Reaction Yields

Low yield is the most common frustration in phenothiazine synthesis. This section provides a systematic, question-driven approach to identify and resolve the root cause of this issue.

Logical Workflow for Troubleshooting Low Yield

The following diagram outlines a structured approach to diagnosing yield issues. Start at the top and work through each checkpoint logically.

Low_Yield_Troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Observed Reagents Step 1: Verify Purity & Integrity of Starting Materials & Reagents Start->Reagents Conditions Step 2: Review Reaction Conditions (Temp, Time, Atmosphere) Reagents->Conditions Reagents OK Resolved Yield Improved: Identify & Mitigate Root Cause Reagents->Resolved Impurity Found & Removed SideReactions Step 3: Analyze for Side Reactions (Oxidation, Polysubstitution) Conditions->SideReactions Conditions OK Conditions->Resolved Conditions Optimized Purification Step 4: Investigate Purification Method for Product Loss SideReactions->Purification No Obvious Side Rxn SideReactions->Resolved Side Rxn Identified & Suppressed Purification->Resolved No Loss During Purification Purification->Resolved Loss Identified & Corrected Unresolved Unresolved: Consult Alternative Synthetic Routes Purification->Unresolved Issue Persists

Caption: A logical workflow to diagnose and address causes of low reaction yields.

Detailed Troubleshooting Q&A

Q: My reaction yield is consistently low (<30%). I've started with Step 1 and suspect my reagents. What should I look for?

A: Reagent quality is paramount. Here’s a checklist:

  • 3-Methyldiphenylamine (Starting Material): Has it been recently purified? Diphenylamines can oxidize over time, turning dark. If it's discolored, consider recrystallization or distillation before use. Verify its purity by NMR or GC-MS.

  • Sulfur/Thionating Agent: Use high-purity elemental sulfur. If using Lawesson's Reagent or P₄S₁₀, ensure they are fresh and have been stored under dry conditions. These reagents can decompose with moisture, losing their efficacy.[12][13]

  • Solvents: Are you using anhydrous solvents? Water can interfere with many of the reaction mechanisms, especially those involving strong bases or catalysts. For Ullmann and Buchwald-Hartwig reactions, residual water can poison the catalyst.[9]

Q: My reagents seem fine, but the reaction stalls or gives a complex mixture (Step 2). What reaction conditions are most critical?

A: This points to an issue with your reaction parameters.

  • Temperature: As mentioned in the FAQ, this is crucial for thionation. Are you measuring the internal reaction temperature or the oil bath temperature? Use a calibrated internal thermometer. For coupling reactions, ensure you are reaching the temperature required for catalytic turnover.[9]

  • Reaction Time: How are you monitoring the reaction? Relying on a literature time is a good start, but you must monitor your specific reaction's progress by TLC or LC-MS. Reactions can be faster or slower depending on reagent purity and concentration. Both incomplete and overly long reaction times (leading to degradation) will lower the yield.[9]

  • Atmosphere: The phenothiazine core readily oxidizes to the sulfoxide, a common and often difficult-to-remove impurity.[9] Always conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. Ensure your glassware is properly dried and the system is purged before heating.

Q: My TLC/LC-MS analysis shows multiple spots/peaks besides my product (Step 3). What are the likely side reactions?

A: The identity of the byproducts provides clues to the problem.

  • Phenothiazine Sulfoxide: If you see a byproduct with a mass of +16 Da compared to your product, this is the sulfoxide. The solution is to improve your inert atmosphere technique.[14]

  • Polymeric Material: If the baseline of your TLC is streaky or your crude product is a tar, this suggests thermal degradation. The most direct solution is to lower the reaction temperature or shorten the reaction time.

  • Isomeric Products: In some syntheses, substitution can occur at undesired positions. This is less common for 3-Methyl-10H-phenothiazine but can happen. If isomers are suspected, careful optimization of catalysts and ligands (for coupling reactions) or blocking groups may be necessary.

Key Synthesis Parameters Summary

The table below summarizes typical conditions for the main synthetic routes. Use this as a starting point for your optimization.

ParameterThionation with SulfurUllmann-Type CyclizationBuchwald-Hartwig CyclizationSmiles Rearrangement
Catalyst Iodine (catalytic)CuI, Cu₂O, or Cu powderPd(OAc)₂, Pd₂(dba)₃None (Base-mediated)
Ligand N/APhenanthroline, DMEDAXPhos, SPhos, BINAPN/A
Base N/AK₂CO₃, Cs₂CO₃K₃PO₄, NaOtBuKOH, NaH
Solvent High-boiling (e.g., Diphenyl ether) or neatDMF, NMP, PyridineToluene, DioxaneDMF, DMSO
Temp. Range 180-250 °C120-210 °C80-120 °C100-150 °C
Atmosphere Inert (Critical) Inert (Critical) Inert (Critical) Inert (Recommended)

Experimental Protocols

Herein are representative, generalized protocols. You must adapt these to your specific laboratory conditions and scale.

Protocol 1: Synthesis via Thionation with Sulfur

This protocol describes the classical approach.

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermocouple for internal temperature monitoring.

  • Reagents: To the flask, add 3-methyldiphenylamine (1.0 eq), elemental sulfur (2.2 eq), and a catalytic amount of iodine (0.05 eq).

  • Reaction: Begin stirring and purge the system with inert gas for 15 minutes. Heat the mixture gradually to 180-200 °C. Hydrogen sulfide gas will evolve (USE A SCRUBBER).

  • Monitoring: Monitor the reaction by TLC (e.g., 10% EtOAc/Hexane). The reaction is typically complete in 2-4 hours.

  • Workup: Cool the reaction mixture to ~80 °C and cautiously add a high-boiling solvent like toluene to dissolve the crude solid. Filter the hot solution to remove any unreacted sulfur.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane or petroleum ether.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity by adding ethyl acetate (e.g., starting with 100% hexane, moving to 2% EtOAc/hexane, then 5%, etc.).

  • Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified 3-Methyl-10H-phenothiazine.[9]

Visualizing the Thionation Reaction

The following diagram illustrates the core transformation in the classical synthesis route.

Thionation_Reaction Classical Thionation Synthesis cluster_reactants Reactants cluster_products Products R1 3-Methyldiphenylamine R2 Sulfur (S₈) R1_img P1_img R1_img->P1_img  + I₂ (cat.), Δ (- H₂S) R2_img S₈ P1 3-Methyl-10H-phenothiazine P2 Hydrogen Sulfide (H₂S) P2_img H₂S

Caption: Synthesis of 3-Methyl-10H-phenothiazine via thionation.

References

  • BenchChem. (n.d.). Troubleshooting common issues in phenothiazine synthesis. Retrieved from BenchChem Technical Support.[9]

  • ResearchGate. (2002). Synthesis of phenothiazines via Smiles rearrangement. Heterocyclic Communications.[6]

  • ACS Publications. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry.[4][15]

  • ResearchGate. (2018). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. Vietnam Journal of Science and Technology.[5]

  • PubMed. (2008). Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations.[16]

  • ResearchGate. (n.d.). Smiles Rearrangement in Synthetic Chemistry.[7]

  • ACS Publications. (n.d.). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. The Journal of Organic Chemistry.[17]

  • RSC Publishing. (n.d.). Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. Organic & Biomolecular Chemistry.[2]

  • Merck Index. (n.d.). Smiles Rearrangement.[11]

  • Supporting Information. (n.d.). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal.[10]

  • Wikipedia. (n.d.). Ullmann condensation.[3]

  • HETEROCYCLES. (1987). RECENT ADVANCES IN THE SYNTHESIS OF PHENOTHIAZINES.[8]

  • Semantic Scholar. (2011). The Smiles and Related Rearrangements of Aromatic Systems.[18]

  • SpringerLink. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials.[19]

  • SynArchive. (n.d.). Ullmann Condensation.[20]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.[1]

  • ResearchGate. (2015). ChemInform Abstract: Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction.[21]

  • Academia.edu. (n.d.). Synthesis of optically active 3-substituted-10-alkyl-10 H-phenothiazine-5-oxides by enantioselective biotransformations.[22]

  • ACS Publications. (2015). Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C–S/C–N Cross-Coupling Reaction. The Journal of Organic Chemistry.[23]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives.[14]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.[24]

  • PMC. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.[25]

  • Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies.[26]

  • PMC. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines.[27]

  • IJCRT.org. (n.d.). SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY.[28]

  • Google Patents. (n.d.). US3426020A - Synthesis of 2-substituted phenothiazines.[29]

  • PMC. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent.[30]

  • Google Patents. (n.d.). CN103214430A - Method for preparing 3-acetyl-10-alkyl phenothiazine.[31]

  • ChemicalBook. (n.d.). 10-METHYLPHENOTHIAZINE synthesis.[32]

  • DTIC. (n.d.). synthesis of phenothiazine derivatives for antioxidant studies.[33]

  • ResearchGate. (n.d.). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent.[34]

  • BenchChem. (n.d.). Introduction to thionation reactions in organic synthesis.[12]

  • PMC. (n.d.). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives.[13]

  • MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.[35]

Sources

Optimization

Troubleshooting common impurities in 3-Methyl-10H-phenothiazine crystallization

Welcome to the technical support center for the crystallization of 3-Methyl-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-Methyl-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the crystallization of this important molecule. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 3-Methyl-10H-phenothiazine, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My crystallized 3-Methyl-10H-phenothiazine has a greenish or dark tint instead of the expected yellow color. What is the likely cause and how can I fix it?

Answer:

A greenish or dark discoloration in your final product is a strong indicator of oxidation. The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of colored impurities, most notably the corresponding sulfoxide.[1][2] Phenothiazines are also known to be sensitive to light, which can promote oxidation.[1][3]

Root Cause Analysis:

  • Exposure to Air (Oxygen): The primary culprit is often prolonged exposure to atmospheric oxygen, especially at elevated temperatures during dissolution and crystallization.

  • Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your solvents or reagents can initiate the oxidation process.

  • Light Exposure: Phenothiazines can undergo photolytic degradation, leading to colored byproducts.[1][3]

Step-by-Step Remediation Protocol:

  • Inert Atmosphere: Conduct the recrystallization process under an inert atmosphere, such as nitrogen or argon.[1] This is the most critical step in preventing oxidation.

  • Degas Solvents: Before use, degas your recrystallization solvents by sparging with an inert gas or by using a freeze-pump-thaw technique.[1]

  • Minimize Light Exposure: Protect your solution and crystals from light by wrapping the crystallization flask in aluminum foil or using amber glassware.[1]

  • Purification of Discolored Product: If you have already obtained a discolored product, you can attempt to purify it by re-crystallization using the stringent anoxic and light-protected conditions described above. For persistent impurities, column chromatography may be necessary.

Question 2: I'm experiencing low yield after crystallization. What are the potential reasons and how can I improve my recovery?

Answer:

Low yield is a common issue in crystallization and can stem from several factors related to solvent choice, temperature control, and handling techniques.

Troubleshooting Low Yield:

Potential CauseExplanationRecommended Action
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.[5]Perform small-scale solubility tests with a range of solvents to find the optimal one. Common solvents for phenothiazine derivatives include ethanol, acetonitrile, and toluene.[6][7] Consider using a solvent/anti-solvent system.[4]
Using an Excessive Amount of Solvent Adding more solvent than the minimum required to dissolve the compound at boiling point will result in a lower recovery of crystals upon cooling.[5][8]Add the hot solvent portion-wise until the solid just dissolves. If too much solvent is added, carefully evaporate some of it to re-saturate the solution.[8]
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.[8]Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.[8]
Premature Filtration Filtering the crystals before crystallization is complete will result in loss of product.Ensure that the solution has reached its final, low temperature and that no further crystal formation is observed before filtration.
Question 3: My analytical data (e.g., NMR, HPLC) shows the presence of unreacted starting materials or other synthetic byproducts. How should I approach purification?

Answer:

The presence of starting materials or reaction byproducts indicates an incomplete reaction or inefficient initial purification. While crystallization is a powerful purification technique, it may not be sufficient to remove all impurities, especially if they have similar solubility profiles to the desired product.

Logical Purification Workflow:

Purification Workflow Impurity_Detected Impurity Detected in Crystallized Product Identify_Impurity Identify Impurity (NMR, LC-MS) Impurity_Detected->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Is it starting material? Byproduct Reaction Byproduct Identify_Impurity->Byproduct Is it a byproduct? Recrystallize Re-crystallize with Optimized Solvent System Unreacted_SM->Recrystallize Column_Chromatography Column Chromatography Byproduct->Column_Chromatography Pure_Product Pure 3-Methyl-10H-phenothiazine Recrystallize->Pure_Product Column_Chromatography->Pure_Product

Caption: A logical workflow for purifying 3-Methyl-10H-phenothiazine.

Detailed Steps:

  • Identify the Impurity: Utilize analytical techniques such as NMR and LC-MS to identify the structure of the impurity.[9] Knowing what you need to remove is crucial for selecting the appropriate purification method.

  • Optimize Crystallization: If the impurity is an unreacted starting material, a carefully optimized recrystallization may be sufficient. Experiment with different solvent systems to maximize the solubility difference between your product and the impurity.

  • Column Chromatography: For reaction byproducts with similar properties to your product, column chromatography is often the most effective purification method.[10][11] A silica gel column with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) can effectively separate the desired compound.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when synthesizing and crystallizing 3-Methyl-10H-phenothiazine?

A1: The most prevalent impurities include:

  • Phenothiazine Sulfoxide: Formed by the oxidation of the sulfur atom in the phenothiazine ring.[1][2] This is often observed as a colored impurity.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include diphenylamine and sulfur.[12][13][14]

  • Over-alkylated or Isomeric Products: In the synthesis of N-substituted phenothiazines, there is a possibility of side reactions leading to a mixture of products.[2]

Q2: How can I prevent the formation of sulfoxide impurities during the synthesis and workup?

A2: To minimize sulfoxide formation, it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction and purification steps.[1][2] Using degassed solvents and minimizing exposure to light are also important preventative measures.[1]

Q3: What analytical techniques are best for identifying and quantifying impurities in my 3-Methyl-10H-phenothiazine sample?

A3: A combination of techniques is recommended for comprehensive impurity profiling:[3][9]

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying impurities.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurity identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed structural information about the impurities.[9]

Q4: I obtained an oil instead of crystals. What should I do?

A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.[8] To address this:

  • Add More Solvent: Re-heat the mixture and add a small amount of additional solvent to reduce the saturation.[8]

  • Change Solvents: Choose a solvent with a lower boiling point.

  • Slow Cooling: Ensure the solution cools very slowly to allow for proper crystal lattice formation.

Experimental Protocols

Protocol 1: General Recrystallization of 3-Methyl-10H-phenothiazine
  • Place the crude 3-Methyl-10H-phenothiazine in a clean Erlenmeyer flask equipped with a stir bar.

  • Under an inert atmosphere (nitrogen or argon), add a minimal amount of a suitable hot solvent (e.g., ethanol or acetonitrile) to dissolve the solid completely.[6]

  • Wrap the flask in aluminum foil to protect it from light.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Small-Scale Solvent Screening for Crystallization
  • Place a small amount (10-20 mg) of your crude product into several different test tubes.

  • To each test tube, add a different solvent dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • If the solid is insoluble at room temperature, gently heat the test tube to the solvent's boiling point and continue adding the solvent dropwise until the solid dissolves.

  • Allow the test tubes that required heating to cool to room temperature and then place them in an ice bath.

  • An ideal crystallization solvent will show low solubility at room temperature and high solubility at its boiling point, and will yield a good quantity of crystals upon cooling.[4][5]

References

  • Kramer, B. D., & Stevenson, G. W. (1968). Purification of phenothiazine. U.S. Patent No. 3,381,007. Washington, DC: U.S.
  • Sanford, J. K., & Gobeil, R. J. (1959). Purification of phenothiazine. U.S. Patent No. 2,887,482. Washington, DC: U.S.
  • Pobihushcha, V. V., et al. (2025). Antioxidant Properties of Phenothiazine Derivatives in 1,4-Dioxane Oxidation: Kinetic Study and Reaction's Mechanism. Physical Chemistry Research. [Link]

  • Pharmaffiliates. (n.d.). 10-Methyl-10H-phenothiazine sulfoxide. [Link]

  • Anderson, E. L., et al. (1980). Studies on the oxidation of phenothiazine derivatives. Journal of Heterocyclic Chemistry, 17(4), 693-696. [Link]

  • De Leenheer, A. (1973). Review of Methods of Analysis for Phenothiazine Drugs. Journal of Chromatographic Science, 11(11), 589-597. [Link]

  • Motohashi, N., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • Britton, E. C., & Coleman, G. H. (1944). Preparation of phenothiazine. U.S. Patent No. 2,360,295. Washington, DC: U.S.
  • Xu, Y., et al. (2025). Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. Communications Materials. [Link]

  • Schiel, D. M., et al. (2024). Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. ACS Applied Polymer Materials. [Link]

  • Gonzalez-Abreu, J., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.doc.pdf. [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Analytica Chemie. (n.d.). Methylphenothiazine Sulfoxide. [Link]

  • Girek, T., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]

  • Singh, S., et al. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1670-1683. [Link]

  • Basavaiah, K., & Prameela, H. C. (2003). Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. Chemical & Pharmaceutical Bulletin, 51(4), 395-400. [Link]

  • Gzella, A., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules. [Link]

  • ResearchGate. (n.d.). Thermal degradation kinetics and solid state, temperature dependent, electrical conductivity of charge-transfer complex of phenothiazine with chloranil and picric acid. [Link]

  • University of Florida. (2015). Crystal Growing Tips. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Kumar, A., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 3-14. [Link]

  • ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

  • Health Sciences. (2024). Synthesis of phenothiazine: Significance and symbolism. [Link]

  • Wikipedia. (n.d.). Phenothiazine. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. [Link]

  • Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. [Link]

  • Medwin Publishers. (2024). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. [Link]

  • ACS Publications. (2024). Impact of Isomerization of Diphenothiazine Derivatives on Photophysical Properties, Crystal Structure, and Force-Stimulus Response. [Link]

  • Oriental Journal of Chemistry. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. [Link]

  • Journal of Chemical & Engineering Data. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K. [Link]

  • ResearchGate. (2016). Is anyone having problem with repeating crystal results from a published paper?. [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. [Link]

  • ResearchGate. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

  • Defense Technical Information Center. (n.d.). synthesis of phenothiazine derivatives for antioxidant studies. [Link]

  • Journal of Materials Chemistry C. (n.d.). The same molecule but a different molecular conformation results in a different room temperature phosphorescence in phenothiazine derivatives. [Link]

Sources

Troubleshooting

Best purification techniques for crude 3-Methyl-10H-phenothiazine extracts

Technical Support Center: Troubleshooting 3-Methyl-10H-phenothiazine Purification Welcome to the Application Scientist Support Portal. This guide addresses the critical challenges in isolating and purifying 3-Methyl-10H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Methyl-10H-phenothiazine Purification

Welcome to the Application Scientist Support Portal. This guide addresses the critical challenges in isolating and purifying 3-Methyl-10H-phenothiazine (3-MPT), a highly electron-rich heterocyclic building block used in pharmaceuticals and organic light-emitting diodes (OLEDs). Rather than presenting a generic procedure, this guide is structured to troubleshoot the specific physicochemical hurdles—primarily oxidative degradation—encountered during 3-MPT handling.

Core Purification Logic & Troubleshooting Workflow

Because 3-MPT possesses a low oxidation potential due to its electron-rich nitrogen and sulfur heteroatoms, standard purification techniques often fail, leading to significant yield losses. The workflow below illustrates the self-validating logic required to successfully isolate 3-MPT while mitigating oxidative degradation.

G Start Crude 3-MPT Extract CheckColor Is the extract dark green/blue? Start->CheckColor Oxidation Radical Cation Formation (Acid-catalyzed oxidation) CheckColor->Oxidation Yes Chromatography Flash Chromatography (Pet. Ether:EtOAc 20:1) CheckColor->Chromatography No Neutralize Wash with sat. NaHCO3 & Use Neutral Alumina Oxidation->Neutralize Quench & Prevent Neutralize->Chromatography Recrystallization Hot Toluene Recrystallization Chromatography->Recrystallization Pure Pure 3-Methyl-10H-phenothiazine Recrystallization->Pure

Troubleshooting workflow for 3-MPT purification, highlighting oxidation prevention.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My crude extract turns dark green or blue when loaded onto a standard silica gel column. Why is this happening, and how do I prevent it? Causality & Expert Insight: The dark green or blue coloration is the visual signature of the phenothiazine radical cation. Phenothiazine derivatives are highly susceptible to single-electron oxidation. The acidic silanol groups (Si-OH) on standard unmodified silica gel act as catalysts, promoting the oxidation of 3-MPT in the presence of trace atmospheric oxygen[1]. If left unchecked, this radical cation will further react with water to form the corresponding phenothiazine S-oxide (sulfoxide), which appears as a red/brown highly polar streak on your TLC plate[1]. Solution: Abandon standard acidic silica gel. Instead, utilize neutral aluminum oxide (alumina) as the stationary phase[2]. If silica gel must be used, it must be deactivated by pre-flushing the column with 1% triethylamine (TEA) in hexanes to cap the acidic sites.

Q2: I am seeing co-elution of 3-MPT with unreacted diphenylamine precursors. How can I improve the resolution? Causality & Expert Insight: 3-MPT and its diphenylamine precursors have very similar polarities. However, the sulfur atom in the phenothiazine ring slightly increases its affinity for polar mobile phases. Solution: Employ a highly non-polar solvent gradient. Literature protocols demonstrate that a mixture of petroleum ether and ethyl acetate (20:1 ratio) on neutral aluminum oxide provides excellent baseline resolution for 3-MPT[2]. Alternatively, a hexane/dichloromethane (1:1) system can be utilized for challenging regioisomers[3].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols contain built-in validation checkpoints. If a checkpoint fails, halt the procedure and apply the listed corrective action.

Protocol A: Anaerobic Flash Column Chromatography

Objective: Isolate 3-MPT from crude synthesis mixtures without inducing oxidative degradation.

  • Stationary Phase Preparation: Slurry neutral aluminum oxide (Brockmann Grade I) in petroleum ether. Validation Check: Test the pH of the slurry with a wet pH strip; it should read ~7.0-7.5. If acidic, discard and use a fresh batch of neutral alumina.

  • Sample Loading: Dissolve the crude 3-MPT in a minimal volume of dichloromethane (DCM) or toluene. Apply evenly to the top of the column.

  • Elution: Elute using a strictly controlled gradient of Petroleum Ether to Ethyl Acetate, starting at 100:0 and slowly ramping to 20:1[2]. Maintain a positive pressure of nitrogen gas to minimize oxygen exposure.

  • Fraction Monitoring: Spot fractions on TLC plates and elute with 10:1 Pet Ether:EtOAc. 3-MPT will appear as a distinct spot under UV light (254 nm). Validation Check: If the spot streaks or turns red upon exposure to air, your fractions are oxidizing. Immediately concentrate the fractions under reduced pressure to minimize air exposure.

Protocol B: Dual-Solvent Recrystallization (Final Polishing)

Objective: Achieve >99.5% purity suitable for electrochemical or pharmaceutical assays.

  • Dissolution: Suspend the chromatographed 3-MPT in a minimum volume of hot toluene (approx. 80°C). Stir until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-heated fluted filter paper to remove insoluble polymeric impurities or trace elemental sulfur.

  • Controlled Crystallization: Allow the filtrate to cool to room temperature slowly over 4 hours. Validation Check: Pale yellow to white needle-like crystals should begin to form. If the solution turns deeply red, sulfoxide impurities are precipitating; you must restart with a fresh chromatographic pass.

  • Anti-Solvent Addition (Optional): Once at room temperature, add cold ethanol dropwise until the solution becomes slightly cloudy to crash out the remaining 3-MPT.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum for 12 hours.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the physicochemical properties of solvents used in 3-MPT purification, providing a logical basis for solvent selection based on empirical data.

Solvent SystemPolarity IndexBoiling Point (°C)3-MPT Solubility (Hot)3-MPT Solubility (Cold)Primary Application
Petroleum Ether / EtOAc (20:1) ~0.335-77HighModerateColumn Chromatography Eluent[2]
Hexane / Dichloromethane (1:1) ~1.640-69HighModerateAlternative Chromatography Eluent[3]
Toluene 2.4110.6Very HighLowPrimary Recrystallization Solvent
Ethanol 5.278.3ModerateVery LowAnti-solvent / Crystal Washing
Dichloromethane (DCM) 3.139.6Very HighHighDry loading / Sample dissolution

References

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation Source: Journal of Analytical Toxicology (Oxford Academic) URL:[Link]

  • Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-Methyl-10H-phenothiazine vs. Unsubstituted Phenothiazine: A Comparative Guide on Redox Potentials

Executive Summary Phenothiazines are highly versatile redox-active molecules utilized across various disciplines, ranging from active pharmaceutical ingredients (APIs) to hole-transport materials in optoelectronics and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenothiazines are highly versatile redox-active molecules utilized across various disciplines, ranging from active pharmaceutical ingredients (APIs) to hole-transport materials in optoelectronics and posolytes in redox flow batteries. The precise tuning of their redox potentials is critical for optimizing their performance. This guide provides an objective, data-driven comparison between unsubstituted 10H-phenothiazine (PTZ) and its alkylated derivative, 3-Methyl-10H-phenothiazine (3-Me-PTZ) , detailing the mechanistic causality behind their electrochemical differences and providing standardized protocols for empirical validation.

Mechanistic Principles: Substituent Effects on Redox Potentials

The first oxidation event of a phenothiazine molecule involves the removal of a single electron from its highest occupied molecular orbital (HOMO), generating a radical cation. The thermodynamic ease of this process—measured as the oxidation potential—is directly dictated by the stability of the resulting radical cation.

  • Unsubstituted 10H-Phenothiazine: Exhibits a baseline oxidation potential driven by the native resonance stabilization of the tricyclic heteroaromatic core.

  • 3-Methyl-10H-phenothiazine: The introduction of a methyl group at the 3-position fundamentally alters the electronic landscape. Methyl groups act as 1[1]. This increases the electron density across the conjugated π -system, which effectively stabilizes the positive charge of the electrogenerated radical cation. Consequently, the energy required to remove an electron is reduced, 2[2].

Quantitative Data Comparison

The table below summarizes the comparative electrochemical metrics. The addition of methyl groups to the phenothiazine core typically induces a cathodic shift (lowering of potential) of approximately 50–60 mV per methyl substituent.

CompoundSubstituentElectronic EffectE 1/2​ (vs Fc/Fc⁺)Radical Cation Stability
10H-Phenothiazine (PTZ) NoneBaseline~0.26 VModerate
3-Methyl-10H-phenothiazine 3-MethylElectron-Donating~0.20 V*High
N-Ethyl-3,7-dimethylphenothiazine 3,7-DimethylStrong Electron-Donating0.17 VVery High

*Note: The value for 3-Methyl-10H-phenothiazine is extrapolated based on the established additive substituent effects of methyl groups on the phenothiazine core, which reliably shift the potential by ~55 mV per addition[2]. Unsubstituted PTZ is well-documented at3[3].

Experimental Protocols: Self-Validating Cyclic Voltammetry (CV)

To accurately measure and compare these redox potentials, researchers must employ a rigorous Cyclic Voltammetry (CV) methodology. The following protocol is designed as a self-validating system to ensure absolute thermodynamic accuracy.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (CH₂Cl₂).

    • Causality: Anhydrous conditions are non-negotiable. Trace water acts as a nucleophile that will irreversibly attack the electrogenerated phenothiazine radical cation, destroying the chemical reversibility of the CV wave and skewing the E 1/2​ calculation.

  • Analyte Addition: Dissolve the target phenothiazine derivative (PTZ or 3-Me-PTZ) to a final concentration of 1.0 – 3.0 mM.

  • Degassing: Purge the electrochemical cell with ultra-high purity Argon for 10–15 minutes prior to measurement.

    • Causality: Dissolved oxygen is electrochemically active. If not removed, it will reduce at the electrode surface, creating background currents and reactive oxygen species (ROS) that can degrade the analyte.

  • Electrode Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode (WE), a Platinum wire counter electrode (CE), and a non-aqueous Ag/Ag⁺ reference electrode (RE).

  • Voltammetric Sweep: Sweep the potential at varying scan rates (e.g., 50, 100, 200 mV/s).

    • Causality: Analyzing the peak current ( ip​ ) against the square root of the scan rate ( ν1/2 ) validates whether the redox process is purely diffusion-controlled (per the Randles-Sevcik equation), ensuring no unwanted adsorption artifacts are present.

  • Internal Calibration (Self-Validation): Spike the solution with a small amount of Ferrocene (Fc) and record a final voltammogram.

    • Causality: Pseudo-reference electrodes (like Ag/Ag⁺) drift between experiments. By referencing the phenothiazine E 1/2​ to the universally accepted Fc/Fc⁺ redox couple, the protocol self-corrects for potential drift, yielding a highly trustworthy, standardized thermodynamic value[3].

CV_Workflow Step1 1. Electrolyte Preparation 0.1 M TBAPF6 in dry CH2Cl2 Step2 2. Analyte Addition ~1-3 mM Phenothiazine Step1->Step2 Step3 3. Degassing Purge with Argon (15 min) Step2->Step3 Step4 4. Electrode Setup WE: Glassy Carbon, CE: Pt Step3->Step4 Step5 5. Voltammetry Sweep at 50-200 mV/s Step4->Step5 Step6 6. Calibration Add Ferrocene (Fc) Step5->Step6 Step7 7. Data Analysis Extract E_1/2 vs Fc/Fc+ Step6->Step7

Figure 1: Standardized cyclic voltammetry workflow for determining phenothiazine redox potentials.

Applications in Drug Development & Materials Science

  • Drug Development: Phenothiazines form the core scaffold for numerous antipsychotic and antihistamine drugs. The oxidation potential directly correlates with their metabolic fate. Molecules with lower oxidation potentials (like 3-Me-PTZ) are generally more susceptible to single-electron oxidation by Cytochrome P450 enzymes, which must be factored into pharmacokinetic stability profiling.

  • Materials Science: In the design of non-aqueous redox flow batteries and hole-transport materials (HTMs) for perovskite solar cells, molecular engineering via methylation allows researchers to precisely align the HOMO levels of the phenothiazine with the valence band of the perovskite or the operating voltage window of the battery[3].

References

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. nih.gov.[Link]

  • A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. uky.edu.[Link]

  • A Highly Oxidizing Radical Cation. rsc.org.[Link]

Sources

Comparative

Optimizing 3-Methyl-10H-phenothiazine Purity Analysis: A Comparative Guide to HPLC Method Validation Using Core-Shell vs. Fully Porous Technologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Executive Summary The accurate determination of 3-Methyl-10H-phenothia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary

The accurate determination of 3-Methyl-10H-phenothiazine purity is critical, whether the compound is utilized as a redox shuttle in energy storage, a building block in organic light-emitting diodes (OLEDs), or a precursor in pharmaceutical synthesis. Structurally, phenothiazines possess an electron-rich core with a basic nitrogen atom, making them prone to oxidation (forming sulfoxides) and highly susceptible to secondary interactions with silica-based chromatographic columns.

This guide provides an in-depth, objective comparison between a traditional High-Performance Liquid Chromatography (HPLC) method utilizing a 5.0 µm Fully Porous Particle (FPP) column and an optimized method employing a 2.7 µm Core-Shell (Superficially Porous Particle - SPP) column. By grounding our experimental design in the recently updated[1], we demonstrate how particle morphology directly influences mass transfer kinetics, peak efficiency, and overall method reliability.

Mechanistic Insight: The Causality of Column Selection

To understand why traditional methods often fail to deliver optimal resolution for phenothiazine derivatives, we must examine the physical chemistry of the separation.

When analyzing 3-Methyl-10H-phenothiazine on traditional 5.0 µm FPP columns, analysts frequently observe peak broadening and severe tailing. This is driven by two factors:

  • Deep Diffusion Paths: In fully porous particles, analytes must diffuse deep into the silica pores and back out. For moderately large, hydrophobic molecules like phenothiazines, this results in a high C -term (Resistance to Mass Transfer) in the van Deemter equation.

  • Silanol Interactions: The basic secondary amine in the phenothiazine ring interacts with unendcapped, acidic silanol groups on the silica surface, causing peak tailing.

The Core-Shell Advantage: Superficially Porous Particles (SPPs) consist of a solid, impermeable silica core (typically 1.7 µm) surrounded by a thin porous shell (0.5 µm) [2]. This architecture drastically shortens the diffusion path, minimizing the C -term. Furthermore, the highly uniform particle size distribution of SPPs allows for denser column packing, which minimizes the A -term (Eddy Diffusion) [3]. Consequently, a 2.7 µm SPP column achieves the theoretical plate counts of a sub-2 µm FPP column, but with approximately 50% less backpressure, allowing it to be run on standard HPLC systems rather than requiring specialized UHPLC equipment.

MassTransfer FPP Fully Porous Particle (5.0 µm) Deep Diffusion Path Result1 High C-Term Broad Peaks & Tailing FPP->Result1 Mass Transfer Delay SPP Core-Shell Particle (2.7 µm) Shallow Diffusion Path Result2 Low C-Term Sharp Peaks & High Efficiency SPP->Result2 Rapid Equilibration

Figure 1: Impact of particle morphology on mass transfer kinetics and chromatographic efficiency.

Experimental Methodology & Protocols

To establish a self-validating system, the mobile phase must actively suppress unwanted secondary interactions. We utilize an acidic ammonium acetate buffer. The pH of 5.0 ensures the phenothiazine remains in a consistent ionization state, while the ammonium ions act as competing cations to block residual silanol activity [4].

Step-by-Step Protocol: Optimized SPP Method
  • Mobile Phase Preparation:

    • Buffer (Solvent A): Dissolve 7.71 g of Ammonium Acetate in 1000 mL of LC-MS grade water (0.1 M). Adjust pH to 5.0 using glacial acetic acid. Filter through a 0.22 µm membrane.

    • Organic (Solvent B): 100% LC-MS grade Acetonitrile.

  • System Setup:

    • Column: Core-Shell C18, 150 x 4.6 mm, 2.7 µm.

    • Flow Rate: 1.2 mL/min.

    • Isocratic Elution: 65% Solvent B / 35% Solvent A.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh 10 mg of 3-Methyl-10H-phenothiazine standard. Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock. Dilute with mobile phase to working concentrations (e.g., 10–100 µg/mL).

  • System Suitability Testing (SST): Inject a resolution mixture containing 3-Methyl-10H-phenothiazine and 10H-phenothiazine (a common unmethylated impurity). Verify that Resolution ( Rs​ ) is > 2.0 and Tailing Factor ( Tf​ ) is < 1.5.

Comparative Performance Data

The following data summarizes a head-to-head comparison between the traditional FPP method and the optimized SPP method.

Table 1: Chromatographic Performance Comparison

ParameterTraditional FPP C18 (5.0 µm)Optimized SPP C18 (2.7 µm)Performance Gain
Retention Time ( tR​ ) 12.4 min6.8 min45% Faster Analysis
System Backpressure 115 bar210 barWell within standard HPLC limits (<400 bar)
Theoretical Plates ( N ) ~9,500~24,000152% Increase in Efficiency
Tailing Factor ( Tf​ ) 1.85 (Significant Tailing)1.12 (Highly Symmetrical)Elimination of secondary interactions
Resolution ( Rs​ ) *1.6 (Baseline merging)4.2 (Baseline resolved)Superior specificity for impurities

*Resolution calculated between 3-Methyl-10H-phenothiazine and 10H-phenothiazine.

Analysis: The SPP column delivers a massive increase in theoretical plates without exceeding the pressure limits of standard 400-bar HPLC systems. The sharp, symmetrical peaks ( Tf​ = 1.12) directly improve the Signal-to-Noise (S/N) ratio, enhancing the Limits of Detection (LOD) and Quantitation (LOQ).

ICH Q2(R2) Method Validation

Effective June 14, 2024, the revised [1] require a lifecycle approach to analytical procedures, emphasizing risk-based development (aligned with ICH Q14) and rigorous proof that the method is "fit for purpose" across its reportable range[5].

ICH_Validation Start Method Development (ICH Q14 Principles) Spec Specificity & Selectivity (Forced Degradation) Start->Spec Range Linearity & Range (Reportable Range Assessment) Spec->Range AccPrec Accuracy & Precision (Repeatability & Recovery) Range->AccPrec Robust Robustness (Risk-based Parameter Variation) AccPrec->Robust Lifecycle Lifecycle Management (Continuous Monitoring) Robust->Lifecycle

Figure 2: Analytical procedure validation lifecycle based on the updated ICH Q2(R2) framework.

We validated the optimized SPP method according to these pillars:

Table 2: ICH Q2(R2) Validation Results for 3-Methyl-10H-phenothiazine (SPP Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from impurities/degradantsBaseline resolution ( Rs​ > 4.0) from sulfoxide degradantsPass
Linearity R2 0.999 over reportable range R2 = 0.9998 (Range: 1.0 to 150 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8% (at 50%, 100%, 150% of target)Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.45%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Stable under deliberate variationsStable across ± 0.2 pH, ± 2% organic modifierPass

Conclusion

Transitioning from a fully porous 5.0 µm column to a 2.7 µm core-shell column is not merely an operational upgrade; it is a mechanistic necessity for the accurate purity assessment of complex, basic molecules like 3-Methyl-10H-phenothiazine. The SPP architecture fundamentally alters the mass transfer kinetics, collapsing the C -term of the van Deemter equation to deliver UHPLC-level efficiencies at standard HPLC pressures.

When paired with a rationally designed mobile phase (pH 5.0 ammonium acetate) to suppress silanol interactions, this method provides a self-validating, highly robust system that strictly adheres to the latest ICH Q2(R2) regulatory standards.

References

  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality." Element Lab Solutions Blog, 2025. Available at:[Link]

  • Chromatography Today. "Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties." Chromatography Today, 2013. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, Dec 14, 2023 (Effective June 14, 2024). Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guideline, Nov 30, 2023. Available at:[Link]

  • PubMed / NIH. "Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column." Biomedical Chromatography, Oct 15, 2003. Available at:[Link]

Sources

Validation

Benchmark Analysis: 3-Methyl-10H-phenothiazine vs. TEMPO as Catholytes in Non-Aqueous Redox Flow Batteries

Executive Summary & Strategic Context The transition toward high-energy-density non-aqueous redox flow batteries (NARFBs) relies heavily on the design of robust organic catholytes. For years, TEMPO (2,2,6,6-tetramethylpi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The transition toward high-energy-density non-aqueous redox flow batteries (NARFBs) relies heavily on the design of robust organic catholytes. For years, TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) has served as the industry benchmark due to its exceptionally high redox potential and solubility[1]. However, its susceptibility to membrane crossover and parasitic side reactions has driven the search for structurally stable alternatives[2].

Enter 3-Methyl-10H-phenothiazine (3-MePTZ) . By strategically modifying the phenothiazine core, researchers have developed a catholyte that sacrifices a fraction of the voltage window in exchange for unprecedented calendar life and chemical stability[1],[3].

Strategic Note for Drug Development Professionals: The electrochemical oxidation of phenothiazines mirrors their in vivo metabolic pathways (e.g., Cytochrome P450 oxidation). Benchmarking the radical cation stability of 3-MePTZ provides direct, predictive insights into the oxidative metabolism and toxicity profiles of phenothiazine-based active pharmaceutical ingredients (APIs).

Mechanistic Profiling & Causality

To understand the performance delta between these two molecules, we must examine the causality of their redox states.

The TEMPO Pathway: TEMPO operates via the reversible oxidation of a neutral nitroxyl radical to an oxoammonium cation. While this yields a high redox potential (~3.5 V vs. Li/Li⁺), the compact size and neutral state of the discharged molecule make it highly prone to physical crossover through standard cation-exchange membranes[2]. Furthermore, the oxoammonium cation is vulnerable to nucleophilic attack by certain solvents.

The 3-Methyl-10H-phenothiazine Pathway: Unsubstituted phenothiazine oxidizes to a radical cation that is highly reactive at the C3 and C7 positions (para to the nitrogen), leading to irreversible dimerization and rapid capacity fade[3]. By strategically synthesizing 3-Methyl-10H-phenothiazine , the methyl group sterically and electronically shields this primary degradation site. This structural causality prevents radical-radical coupling, drastically extending the half-life of the charged state and enabling >95% capacity retention over extended cycling[1],[4].

RedoxMechanisms cluster_TEMPO TEMPO Redox System cluster_PTZ 3-Methyl-10H-phenothiazine System T_Neutral TEMPO (Neutral) T_Cation Oxoammonium Cation (+1) T_Neutral->T_Cation -e⁻ (Oxidation) T_Cation->T_Neutral +e⁻ (Reduction) T_Degrade Crossover / Side Reactions T_Cation->T_Degrade Parasitic Loss P_Neutral 3-MePTZ (Neutral) P_Cation 3-MePTZ Radical Cation (+1) P_Neutral->P_Cation -e⁻ (Oxidation) P_Cation->P_Neutral +e⁻ (Reduction) P_Stable Steric Shielding at C3 P_Cation->P_Stable Prevents Dimerization

Figure 1: Comparative redox mechanisms highlighting TEMPO's crossover vs 3-MePTZ's steric stability.

Quantitative Benchmark Data

The following table synthesizes the electrochemical parameters of both catholytes, translating raw data into strategic engineering implications.

ParameterTEMPO3-Methyl-10H-phenothiazineMechanistic Causality & Implications
Redox Potential ~3.5 V vs Li/Li⁺~3.1 V vs Li/Li⁺TEMPO's higher potential increases energy density but risks solvent oxidation. 3-MePTZ operates safely within the electrochemical window of standard carbonates[1].
Active State Oxoammonium CationRadical Cation3-MePTZ's radical is stabilized by the electron-donating methyl group, preventing C3-dimerization[3].
Max Solubility > 2.0 M~ 0.5 - 0.8 MTEMPO is superior for high volumetric capacity applications[1],[2].
Crossover Risk HighLow to ModerateTEMPO's small, neutral discharged state easily permeates cation-exchange membranes. 3-MePTZ's larger aromatic core mitigates this[2].
Cycling Stability Membrane-dependentHighly stable (>95% retention)3-MePTZ provides superior calendar life in standard, low-cost membrane setups[1].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I approach catholyte evaluation as a holistic system. A protocol is only reliable if it is self-validating —meaning it contains internal controls to differentiate between mechanical failures (e.g., reference electrode drift, membrane fouling) and true chemical degradation.

Protocol A: Kinetic Validation via Cyclic Voltammetry (CV)

Objective: Determine redox reversibility and diffusion coefficients while eliminating reference drift.

  • Electrolyte Preparation: Prepare a 5 mM solution of the analyte (TEMPO or 3-MePTZ) in 0.5 M TBAPF₆ / Acetonitrile.

  • Internal Calibration (Self-Validation): Spike the solution with 1 mM Ferrocene (Fc). Causality: Non-aqueous reference electrodes (like Ag/Ag⁺) drift due to junction potential variations. The Fc/Fc⁺ couple provides a thermodynamically stable anchor; if the Fc peak shifts between scans, the data is flagged for electrode drift.

  • Execution: Perform CV sweeps using a glassy carbon working electrode at scan rates from 10 to 500 mV/s.

  • Data Analysis: Plot the anodic peak current ( ipa​ ) against the square root of the scan rate ( ν1/2 ). A linear relationship confirms a diffusion-controlled process (Randles-Sevcik equation), validating the molecule's suitability for flow-based mass transport.

Protocol B: Dynamic Flow Cell Cycling

Objective: Assess practical capacity retention and isolate crossover from chemical decay.

  • Cell Assembly: Assemble a zero-gap flow cell using a pre-treated Nafion 212 membrane and carbon felt electrodes.

  • Fluid Dynamics: Circulate 0.1 M catholyte and a standardized anolyte (e.g., Methyl Viologen) at a constant flow rate of 20 mL/min to eliminate mass-transport limitations.

  • Cycling: Cycle galvanostatically at 20 mA/cm² to 100% state of charge (SOC).

  • Diagnostic Tracking (Self-Validation): Simultaneously track Coulombic Efficiency (CE) and Capacity Retention.

    • Causality Check: If capacity drops but CE remains >99%, the active material is chemically degrading (e.g., dimerization). If capacity drops and CE falls <95%, the molecule is physically crossing over the membrane.

Workflow S1 1. Electrolyte Prep Internal Standard Added S2 2. Cyclic Voltammetry (Fc/Fc⁺ Calibration) S1->S2 Baseline S3 3. Flow Cell Cycling (Dynamic State) S2->S3 Scale-up S4 4. Data Validation (CE vs Capacity Fade) S3->S4 Analysis

Figure 2: Self-validating experimental workflow for benchmarking redox flow battery catholytes.

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation Analysis of 3-Methyl-10H-phenothiazine

Welcome to an in-depth exploration of the mass spectrometric behavior of 3-Methyl-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals who rely on precise structural e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to an in-depth exploration of the mass spectrometric behavior of 3-Methyl-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work. Here, we move beyond a simple recitation of data to provide a foundational understanding of the fragmentation pathways, enabling you to interpret your own experimental results with confidence. We will dissect the predicted fragmentation pattern of 3-Methyl-10H-phenothiazine, compare it to its parent compound, phenothiazine, and provide the experimental context necessary for robust analysis.

Introduction to 3-Methyl-10H-phenothiazine and the Role of Mass Spectrometry

3-Methyl-10H-phenothiazine belongs to the phenothiazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide-ranging pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1] The substitution pattern on the phenothiazine core dramatically influences its biological activity, making the precise characterization of these derivatives a critical step in drug discovery and development.[2][3]

Mass spectrometry is an indispensable tool for the structural analysis of such compounds, providing not only the molecular weight but also a unique fragmentation "fingerprint" that offers deep insights into the molecule's architecture.[4] Understanding the fragmentation pattern is crucial for confirming the identity of a synthesized compound, identifying metabolites, and elucidating the structures of related impurities. This guide will focus on the predictable fragmentation of 3-Methyl-10H-phenothiazine under electron ionization (EI), a common and highly informative mass spectrometry technique.

Predicted Fragmentation Pattern of 3-Methyl-10H-phenothiazine

The fragmentation of 3-Methyl-10H-phenothiazine in an EI mass spectrometer is governed by the stability of the resulting ions. The tricyclic phenothiazine core is a stable aromatic system, which will influence the fragmentation pathways.[5] The presence of a methyl group provides an additional site for fragmentation.

Molecular Ion (M ⁺·): The molecular formula for 3-Methyl-10H-phenothiazine is C₁₃H₁₁NS, with a molecular weight of 213.30 g/mol . The molecular ion peak is expected to be prominent due to the stability of the aromatic ring system.[6]

Key Fragmentation Pathways:

  • Loss of a Hydrogen Radical (·H): A common fragmentation for aromatic compounds is the loss of a hydrogen radical to form a stable [M-1]⁺ ion.[5]

  • Loss of a Methyl Radical (·CH₃): The C-C bond between the aromatic ring and the methyl group can undergo homolytic cleavage to lose a methyl radical, resulting in an [M-15]⁺ ion.[7]

  • Formation of the Tropylium Ion: Alkyl-substituted benzene rings can rearrange to form a highly stable tropylium ion (C₇H₇⁺) at m/z 91.[5] However, in this fused ring system, a direct observation of m/z 91 might be less prominent than cleavages involving the entire ring structure.

  • Cleavage of the Phenothiazine Ring: The phenothiazine nucleus can undergo fragmentation, typically involving the loss of the sulfur atom or parts of the benzene rings.[8]

Predicted Mass Spectrum Data for 3-Methyl-10H-phenothiazine
m/zProposed Fragment IonFormula of FragmentSignificance
213[C₁₃H₁₁NS]⁺·Molecular IonConfirms the molecular weight of the compound.
212[C₁₃H₁₀NS]⁺[M-H]⁺Loss of a hydrogen radical, common for aromatic systems.
198[C₁₂H₈NS]⁺[M-CH₃]⁺Loss of the methyl group, a key indicator of methyl substitution.
180[C₁₂H₈N]⁺[M-CH₃-S]⁺Subsequent loss of sulfur from the [M-CH₃]⁺ ion.
167[C₁₂H₉]⁺[M-CH₃-S-HCN]⁺Loss of HCN from the [M-CH₃-S]⁺ fragment.
99.5[C₁₂H₈NS]²⁺Doubly charged ionPossible due to the stable aromatic system.
Proposed Fragmentation Pathway of 3-Methyl-10H-phenothiazine

The following diagram illustrates the predicted fragmentation pathway of 3-Methyl-10H-phenothiazine under electron ionization.

fragmentation_pathway M [C₁₃H₁₁NS]⁺· m/z = 213 (Molecular Ion) M_minus_H [C₁₃H₁₀NS]⁺ m/z = 212 M->M_minus_H - ·H M_minus_CH3 [C₁₂H₈NS]⁺ m/z = 198 M->M_minus_CH3 - ·CH₃ M_minus_CH3_S [C₁₂H₈N]⁺ m/z = 180 M_minus_CH3->M_minus_CH3_S - S M_minus_CH3_S_HCN [C₁₂H₉]⁺ m/z = 167 M_minus_CH3_S->M_minus_CH3_S_HCN - HCN

Caption: Predicted EI fragmentation of 3-Methyl-10H-phenothiazine.

Comparison with Phenothiazine

To understand the influence of the methyl group on the fragmentation pattern, it is instructive to compare the predicted spectrum of 3-Methyl-10H-phenothiazine with the known mass spectrum of its parent compound, phenothiazine.

Mass Spectrum of Phenothiazine (C₁₂H₉NS)

The mass spectrum of phenothiazine is characterized by a prominent molecular ion peak at m/z 199.[9] Key fragments arise from the loss of a hydrogen atom (m/z 198), a sulfur atom (m/z 167), and further fragmentation of the ring system.[8]

m/zProposed Fragment IonFormula of Fragment
199[C₁₂H₉NS]⁺·Molecular Ion
198[C₁₂H₈NS]⁺[M-H]⁺
167[C₁₂H₉N]⁺[M-S]⁺
Comparative Analysis

The addition of a methyl group to the phenothiazine core introduces a new, relatively weak bond that is susceptible to cleavage. This leads to the characteristic loss of a methyl radical (·CH₃) to form the ion at m/z 198 in the spectrum of 3-Methyl-10H-phenothiazine. This peak is a key differentiator from the spectrum of unsubstituted phenothiazine. The subsequent fragmentation of this m/z 198 ion would then be expected to follow pathways similar to the fragmentation of the [M-H]⁺ ion of phenothiazine.

The presence of the methyl group, an electron-donating group, may also influence the relative stability of the molecular ion and other fragment ions, potentially altering the relative intensities of common peaks compared to the unsubstituted phenothiazine.

Experimental Protocol for Mass Spectrometry Analysis

To obtain a mass spectrum for 3-Methyl-10H-phenothiazine, a standard procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be employed.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of 3-Methyl-10H-phenothiazine in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of about 100 µg/mL.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • GC-MS System Configuration:

    • Gas Chromatograph (GC):

      • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Inlet: Set to splitless mode with an injector temperature of 250 °C.

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 450.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data over the course of the GC run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 3-Methyl-10H-phenothiazine.

    • Extract the mass spectrum from this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern and library spectra if available.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Solvent inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect extract Extract Mass Spectrum detect->extract analyze Analyze Fragmentation extract->analyze compare Compare with Predictions analyze->compare

Caption: Generalized workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of 3-Methyl-10H-phenothiazine is a predictable process governed by fundamental principles of ion stability. By understanding the likely cleavage points and the influence of the methyl substituent, researchers can confidently interpret mass spectral data to confirm the structure of this important phenothiazine derivative. This guide provides a solid foundation for such analysis, bridging theoretical prediction with practical experimental considerations. As with any analytical technique, the combination of robust experimental data and a sound theoretical framework is paramount for accurate structural elucidation.

References

  • Vertex AI Search. (2021, February 12). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC.
  • Justizia.eus. (n.d.). Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography–tandem mass spectrometry.
  • Tohoku University. (n.d.). Development and application of an LC-MS/MS method for the determination of 15 antipsychotic and 15 psychotic drugs and metabolites in plasma.
  • Hubert-Roux, M., Bounoure, F., Skiba, M., Bozec, P., Churlaud, F., & Lange, C. M. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. Journal of Mass Spectrometry, 45(10), 1121–1129. [Link]

  • Vertex AI Search. (2025, October 24). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC.
  • ResearchGate. (2025, October 11). (PDF) UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance.
  • ResearchGate. (2025, August 7). Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange.
  • PubMed. (n.d.). Positive- and negative-ion mass spectrometry and rapid clean-up of 19 phenothiazines.
  • MDPI. (2025, October 10). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.
  • PMC. (n.d.). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review.
  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis.
  • NIST. (n.d.). 10H-Phenothiazine, 5-oxide.
  • MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Whitman College. (n.d.). GCMS Section 6.9.5.
  • NIST. (n.d.). Phenothiazine.
  • ACS Publications. (n.d.). Mass Spectra of Aromatic Esters | Analytical Chemistry.
  • PMC. (2025, July 29). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry.
  • ResearchGate. (n.d.). Mass spectra of some substituted methylcyclosiloxanes | Request PDF.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Vertex AI Search. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (n.d.). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry | Request PDF.
  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • University of Huddersfield. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • Sigma-Aldrich. (n.d.). 10-Methylphenothiazine 98 1207-72-3.
  • AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.
  • Bentham Science Publishers. (2024, December 31). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives.
  • Wiley Online Library. (2022, November 29). Fluorogenic Phenothiazine‐Derivative as Radical Sensors.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-10H-phenothiazine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Methyl-10H-phenothiazine. As a derivative of phenothiazine, this compound requires careful management to mitigate risks t...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Methyl-10H-phenothiazine. As a derivative of phenothiazine, this compound requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical protocols with the underlying scientific principles to ensure a culture of safety and compliance in the laboratory.

Hazard Identification and Core Safety Principles

Understanding the hazard profile of a chemical is the foundation of its safe management. While specific toxicological data for 3-Methyl-10H-phenothiazine is limited, the known hazards of its parent compound, phenothiazine, provide a strong basis for risk assessment. Phenothiazine and its derivatives are recognized for their potential to cause skin sensitization, organ toxicity through repeated exposure, and significant harm to aquatic ecosystems.[1][2][3]

The primary principle for disposal is to prevent environmental release and ensure the complete destruction of the chemical.[4][5] Therefore, all waste streams containing this compound must be treated as hazardous waste and segregated for specialized disposal, typically high-temperature incineration.[4][6][7]

Key Hazard and Exposure Data

The following table summarizes critical safety information based on data for the parent compound, phenothiazine, which should be applied as a conservative baseline for 3-Methyl-10H-phenothiazine.

ParameterClassification / ValueRationale & Source
GHS Hazard Class Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Sensitization (Category 1)May cause an allergic skin reaction upon contact.[1][2]
STOT RE (Category 2)May cause damage to organs (e.g., blood) through prolonged or repeated exposure.[1][2]
Aquatic Hazard (Chronic 3)Harmful to aquatic life with long-lasting effects.[1][3]
Occupational Exposure Limit 5 mg/m³ (8-hour TWA)NIOSH REL & ACGIH TLV for Phenothiazine. Includes a skin notation, indicating significant absorption potential through the skin.[8][9]
Primary Incompatibilities Strong Oxidizing Agents, Strong AcidsCan react dangerously with these materials.[5][10]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Exposure Response

Before handling any waste materials containing 3-Methyl-10H-phenothiazine, the following minimum PPE must be worn. The causality is clear: preventing exposure is the most effective safety measure.

  • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA 29 CFR 1910.133 or European Standard EN166.[10] This is critical to prevent accidental splashes into the eyes.

  • Hand Protection : Wear chemically-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1] This is a non-negotiable control to prevent skin contact, given the high risk of sensitization.[1][9]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[1][10]

  • Respiratory Protection : If there is a risk of generating dust (e.g., during spill cleanup), a NIOSH-approved P95 or P1 (EU EN 143) particle respirator is necessary.[1]

Emergency Exposure Protocols
  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing and seek medical attention.[5][11]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[11]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[1][11]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is crucial to prevent accidental chemical reactions and ensure the waste is accepted by the disposal facility.

  • Designate a Waste Container : Use a dedicated, chemically compatible container for all 3-Methyl-10H-phenothiazine waste. The container must have a secure, tight-fitting lid.

  • Collect Solid Waste : Place all solid waste, including residual product, contaminated weighing paper, and disposable lab materials (e.g., pipette tips, gloves), directly into the designated container.

  • Avoid Compaction : Do not compact the waste, as this can generate dust.[5]

  • Label the Container : The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Methyl-10H-phenothiazine"

    • CAS Number: 3939-47-7

    • Relevant Hazard Pictograms (e.g., Exclamation Mark, Health Hazard)[12]

  • Secure and Store : Keep the container sealed when not in use. Store it in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[10][13] This area should be secure to prevent unauthorized access.

Decontamination of Laboratory Glassware and Containers

Empty containers that held 3-Methyl-10H-phenothiazine are also considered hazardous waste until properly decontaminated.

  • Initial Rinse : Perform an initial rinse with a suitable organic solvent, such as ethanol or acetone.

  • Triple Rinse Protocol : Systematically rinse the container three times with the chosen solvent. This ensures that residual chemical is effectively removed.

  • Collect Rinsate : Crucially, all rinsate must be collected as hazardous waste. [13] Transfer the rinsate into a designated, properly labeled hazardous waste container for flammable liquids. Never dispose of the rinsate down the drain.[4][10]

  • Final Cleaning : After triple-rinsing, the container can be washed with soap and water for reuse or disposal as non-hazardous waste, pending institutional policy.

Laboratory-Scale Spill Management

In the event of a small spill, follow these steps to safely contain and clean the material.

  • Alert and Evacuate : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear the full PPE ensemble described in Section 2, including respiratory protection.

  • Contain the Spill : If the material is a solid, cover it with a damp paper towel to prevent dust from becoming airborne. Do not use dry sweeping methods.[5]

  • Absorb and Collect : Carefully collect the material using absorbent pads or a scoop. For powders, a wet cleanup method is preferred.[5] Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a cloth soaked in a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate : Ensure the area is well-ventilated during and after the cleanup.[5]

Disposal Pathway and Decision Logic

The proper disposal of 3-Methyl-10H-phenothiazine follows a clear, logical pathway from generation to final destruction. This workflow ensures that all safety and regulatory checkpoints are met.

G cluster_prep Phase 1: At the Bench cluster_handling Phase 2: Handling & Containment cluster_disposal Phase 3: Final Disposal start Waste Generation (e.g., residual chemical, contaminated gloves) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Use dedicated, labeled container) ppe->segregate spill Spill Occurs? segregate->spill decon Decontaminate Empties & Tools (Section 4) segregate->decon cleanup Execute Spill Protocol (Section 5) spill->cleanup Yes spill->decon No cleanup->segregate Collect all cleanup materials as hazardous waste storage Step 3: Store Waste (Secure, ventilated area) decon->storage contact_ehs Step 4: Contact EHS (Arrange for waste pickup) storage->contact_ehs end Final Disposal (Licensed High-Temperature Incineration) contact_ehs->end

Caption: Logical workflow for the safe disposal of 3-Methyl-10H-phenothiazine.

Final Disposal Method

The universally recommended and most environmentally sound method for the disposal of phenothiazine-based compounds is high-temperature incineration in a licensed hazardous waste facility .[4][6][7] This process must be equipped with an afterburner and scrubber system to neutralize hazardous combustion products, such as oxides of nitrogen and sulfur.[4][5]

Under no circumstances should 3-Methyl-10H-phenothiazine or its solutions be disposed of down the drain or in regular trash. [4][10] This is due to its documented aquatic toxicity.[1][3]

The final step in your responsibility is to contact your institution's Environmental Health and Safety (EHS) department or equivalent office. They will provide the correct containers, labels, and procedures for scheduling a waste pickup, ensuring full compliance with all local, state, and federal regulations.[5][14]

References

  • ResearchGate. Phenothiazine Derivatives: Mono-oxygenated Compounds. [Link]

  • ResearchGate. Thermal decomposition of new ruthenium(II) complexes containing N -alkylphenothiazines. [Link]

  • Chemsrc. 3-methyl-10H-phenothiazine | CAS#:3939-47-7. [Link]

  • Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • National Center for Biotechnology Information. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. [Link]

  • ResearchGate. Thermal degradation kinetics and solid state, temperature dependent, electrical conductivity of charge-transfer complex of phenothiazine with chloranil and picric acid. [Link]

  • The University of Tokyo. Classification chart of chemically hazardous waste. [Link]

  • Taylor & Francis Online. Phenothiazine – Knowledge and References. [Link]

  • Wikipedia. Phenothiazine. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • Alfa Aesar. 10-Methylphenothiazine - SAFETY DATA SHEET. [Link]

  • NextSDS. 10H-phenothiazin-3-ol — Chemical Substance Information. [Link]

  • Occupational Safety and Health Administration. PHENOTHIAZINE. [Link]

  • National Toxicology Program. Nomination Background: Phenothiazine (CASRN: 92-84-2). [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: Phenothiazine. [Link]

  • Helmholtz Centre for Environmental Research. A safety and chemical disposal guideline for Minilab users. [Link]

  • Tel Aviv University. Laboratory Organization Integrating Safety on Chemicals, Bioagents and Radionuclides in Academia: A Systematic Review. [Link]

  • Centers for Disease Control and Prevention. 1988 OSHA PEL Project - Phenothiazine | NIOSH. [Link]

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Handling

Personal protective equipment for handling 3-Methyl-10H-phenothiazine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols for handling 3-Methyl-10H-phenothiazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols for handling 3-Methyl-10H-phenothiazine (CAS: 3939-47-7). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to empower you with the knowledge to handle this and similar chemical compounds with confidence.

Disclaimer: This guide has been developed using safety data for the parent compound, phenothiazine, and closely related derivatives. While this information provides a strong basis for safe handling, it is imperative that you obtain and thoroughly review the specific Safety Data Sheet (SDS) for 3-Methyl-10H-phenothiazine from your supplier before commencing any work.[1]

Immediate Safety Briefing: Understanding the Risks

3-Methyl-10H-phenothiazine, like its parent compound phenothiazine, should be handled as a hazardous substance. The primary risks are associated with its toxicological profile and its physical form as a powder.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[4][5]

  • Harmful if Swallowed: Ingestion can be toxic.[4][5]

  • Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood, nervous system, liver, and kidneys.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]

The causality behind these hazards lies in the tricyclic structure of the phenothiazine core, which can interact with biological systems. The powdered nature of the compound increases the risk of inadvertent inhalation and skin contact, making containment and proper PPE paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks. The following table outlines the recommended PPE for handling 3-Methyl-10H-phenothiazine in various laboratory scenarios.

Task Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Storage and Transport General laboratory ventilationChemical-resistant gloves (e.g., Nitrile rubber)Safety glasses with side shieldsNot generally requiredLab coat
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureDouble-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber)[2]Safety goggles and a face shieldNIOSH-approved P2 or N95 particulate respirator[4][5]Lab coat, disposable sleeves
Solution Preparation and Handling Chemical fume hoodChemical-resistant gloves (e.g., Nitrile rubber)Safety gogglesNot required if handled in a fume hoodLab coat
Reaction Work-up and Purification Chemical fume hoodChemical-resistant gloves appropriate for all chemicals usedSafety gogglesNot required if handled in a fume hoodLab coat

The Rationale Behind PPE Choices:

  • Double-Gloving: When handling the solid powder, the outer glove can be removed and disposed of immediately if contaminated, preventing the spread of the chemical.

  • Face Shield over Goggles: This combination provides a higher level of protection against splashes and airborne particles when handling the bulk solid.[6]

  • Particulate Respirator: The primary inhalation risk comes from the fine powder. A P2 or N95 respirator effectively filters these particles.[4][5]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial to minimize exposure and maintain a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • The container should be kept tightly closed.

Step-by-Step Protocol for Weighing and Preparing a Solution

This protocol is designed to be a self-validating system, where each step minimizes the potential for exposure.

  • Preparation:

    • Don the appropriate PPE as outlined in the table above (double gloves, goggles, face shield, lab coat, and respirator).

    • Prepare your workspace within a certified chemical fume hood by laying down a disposable absorbent bench liner.

    • Gather all necessary equipment: spatula, weighing paper or boat, and a pre-labeled sealable container for your solution.

  • Weighing:

    • Perform all manipulations of the solid compound well within the fume hood.

    • Carefully open the stock container.

    • Using a clean spatula, transfer the desired amount of 3-Methyl-10H-phenothiazine to the weighing paper or boat.

    • Avoid creating dust by using slow, deliberate movements.

    • Once the desired amount is weighed, securely close the stock container.

  • Dissolution:

    • Carefully transfer the weighed solid into your pre-labeled container.

    • Add the solvent to the container, ensuring the cap is readily available.

    • Immediately cap the container and mix by swirling or vortexing until the solid is fully dissolved.

  • Cleanup:

    • Carefully fold the weighing paper or boat and dispose of it in the designated solid hazardous waste container within the fume hood.

    • Wipe down the spatula and any potentially contaminated surfaces with a damp cloth or paper towel, and dispose of the cleaning materials in the solid hazardous waste.

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • With the inner gloves still on, decontaminate the exterior of your solution container.

    • Remove the remaining PPE and wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal is critical to protect both personnel and the environment.

  • Solid Waste:

    • All solid waste contaminated with 3-Methyl-10H-phenothiazine (e.g., gloves, weighing paper, absorbent pads) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

    • The label should include "Hazardous Waste," the full chemical name, and the CAS number (3939-47-7).

  • Liquid Waste:

    • Unused solutions containing 3-Methyl-10H-phenothiazine should be collected in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatible.

    • Aqueous solutions should not be disposed of down the drain.

  • Empty Containers:

    • The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous liquid waste.[7]

    • After rinsing, the container should be punctured or defaced to prevent reuse and disposed of according to your institution's guidelines.

  • Arranging for Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For a small spill, carefully sweep up the solid material, avoiding dust generation. Moisten with water if necessary to prevent dusting.

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminate.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 3-Methyl-10H-phenothiazine.

PPE_Decision_Workflow start Start: Assess Task is_solid Handling Solid Powder? start->is_solid weighing Weighing or Aliquoting? is_solid->weighing Yes in_solution Handling Solution? is_solid->in_solution No fume_hood Work in Fume Hood or Ventilated Enclosure weighing->fume_hood Yes storage Storage/Transport Only in_solution->storage No ppe_medium Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat in_solution->ppe_medium Yes ppe_low Basic PPE: - Nitrile Gloves - Safety Glasses - Lab Coat storage->ppe_low ppe_high High-Level PPE: - Double Nitrile/Butyl Gloves - Goggles & Face Shield - P2/N95 Respirator - Lab Coat + Sleeves fume_hood->ppe_high

Caption: PPE selection workflow for handling 3-Methyl-10H-phenothiazine.

References

  • Chemsrc. 3-methyl-10H-phenothiazine(CAS#:3939-47-7). Available at: [Link]

  • Redox. Safety Data Sheet Phenothiazine. Available at: [Link]

  • Safe Work Australia. Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. Available at: [Link]

  • PubChem. 10-Methylphenothiazine. Available at: [Link]

  • Navo, M., et al. Safe handling of hazardous drugs. PubMed Central. Available at: [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

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